Product packaging for 3'-O-Methylbatatasin Iii(Cat. No.:CAS No. 101330-69-2)

3'-O-Methylbatatasin Iii

Número de catálogo: B1216683
Número CAS: 101330-69-2
Peso molecular: 258.31 g/mol
Clave InChI: FDJURJXPMJANDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3'-O-methylbatatasin III is a stilbenoid.
This compound has been reported in Pleione bulbocodioides, Gymnadenia conopsea, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O3 B1216683 3'-O-Methylbatatasin Iii CAS No. 101330-69-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-18-15-5-3-4-12(9-15)6-7-13-8-14(17)11-16(10-13)19-2/h3-5,8-11,17H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJURJXPMJANDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC(=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331921
Record name 3'-O-Methylbatatasin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101330-69-2
Record name 3'-O-Methylbatatasin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Structure of 3'-O-Methylbatatasin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylbatatasin III, a bibenzyl natural product, has garnered interest within the scientific community due to its presence in various medicinal plants and its potential biological activities. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the key experimental methodologies and data interpretation. While specific spectral data for this compound is not publicly available in detail, this document outlines the general procedures and expected outcomes based on the analysis of closely related compounds and established spectroscopic techniques.

Introduction

This compound is a stilbenoid derivative with the chemical formula C₁₆H₁₈O₃ and a molecular weight of 258.31 g/mol .[1] Its IUPAC name is 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol.[2] This compound has been isolated from various plant species, including those from the Dioscoreaceae family, Pholidota chinensis, and several Dendrobium species.[1][3] The elucidation of its structure is a critical step in understanding its chemical properties and biological functions, which are reported to include antimicrobial and antifungal activities.[1]

Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction and chromatographic separation. A general workflow for its isolation is depicted below.

G Isolation Workflow for this compound plant_material Plant Material (e.g., Pholidota chinensis) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (e.g., Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification High-Speed Counter-Current Chromatography (HSCCC) fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the isolation of this compound.

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a key technique for the purification of this compound.[3]

  • Apparatus: A preparative high-speed counter-current chromatograph.

  • Solvent System: A two-phase solvent system is selected. For the purification of this compound from Pholidota chinensis, a system of n-hexane/ethyl acetate/methanol/water (1.6:0.8:1.2:0.4, v/v/v/v) has been used.[3]

  • Procedure:

    • The column is filled with the stationary phase.

    • The apparatus is rotated at a specific speed (e.g., 800 rpm).

    • The mobile phase is pumped into the column at a defined flow rate.

    • Once hydrodynamic equilibrium is reached, the sample solution is injected.

    • The effluent is continuously monitored by a UV detector, and fractions are collected.

  • Purity Analysis: The purity of the isolated compound is typically assessed by High-Performance Liquid Chromatography (HPLC).[3]

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

G Structure Elucidation Workflow ms Mass Spectrometry (MS) structure Proposed Structure ms->structure Molecular Formula & Fragmentation nmr NMR Spectroscopy h_nmr 1H NMR nmr->h_nmr c_nmr 13C NMR nmr->c_nmr two_d_nmr 2D NMR (COSY, HMQC, HMBC) nmr->two_d_nmr nmr->structure Carbon-Hydrogen Framework confirmation Structure Confirmation h_nmr->confirmation c_nmr->confirmation two_d_nmr->confirmation structure->confirmation

Caption: Spectroscopic workflow for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which aids in identifying structural motifs.

  • Expected Data: For this compound (C₁₆H₁₈O₃), the expected exact mass would be determined. The fragmentation pattern would likely involve cleavage of the ethyl bridge connecting the two phenyl rings, leading to characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺259.1329
[M+Na]⁺281.1148
[M-H]⁻257.1183

Note: This data is predicted and would be confirmed by high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Data for Batatasin III in CD₃OD [4]

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
1144.06-
2107.636.25 (dd, J = 1.8, 1.8)
3157.98-
498.546.19 (dd, J = 1.8, 2.4)
5160.83-
6105.126.25 (dd, J = 1.8, 1.8)
α37.472.79 (m)
β37.802.79 (m)
1'143.29-
2'114.936.63 (m)
3'156.93-
4'112.366.63 (m)
5'128.847.08 (dd, J = 7.8, 8.4)
6'119.436.63 (m)
5-OCH₃54.103.71 (s)

Expected NMR Data for this compound:

  • ¹H NMR: The spectrum would be expected to show signals for two methoxy groups, likely as singlets around 3.7-3.8 ppm. The aromatic region would display a complex pattern of signals corresponding to the protons on the two substituted benzene rings. The ethylene bridge protons would appear as a multiplet around 2.8 ppm.

  • ¹³C NMR: The spectrum would show 16 carbon signals, including two methoxy carbons around 55 ppm and the methylene carbons of the ethyl bridge around 37-38 ppm. The remaining signals would correspond to the aromatic carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Would reveal the proton-proton coupling networks within the aromatic rings and the ethylene bridge.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different structural fragments, such as the methoxy groups to their respective aromatic carbons and the ethylene bridge to the phenyl rings.

Conclusion

The structure of this compound can be unequivocally determined through a synergistic application of modern isolation and spectroscopic techniques. While detailed published spectral data for this specific compound is sparse, the established methodologies and comparative analysis with related compounds provide a clear roadmap for its structural elucidation. This guide serves as a foundational resource for researchers working on the isolation, identification, and characterization of bibenzyl natural products. Further research to fully characterize the spectroscopic properties and biological activities of this compound is warranted to explore its potential in drug discovery and development.

References

Synthesis of 3'-O-Methylbatatasin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for 3'-O-Methylbatatasin III, a naturally occurring bibenzyl with potential biological activities. Due to the absence of a published total synthesis, this guide outlines a robust and well-established chemical strategy, providing detailed experimental protocols based on analogous reactions reported in the chemical literature.

Introduction

This compound, chemically known as 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol, is a stilbenoid found in various plant species. Stilbenoids, including bibenzyls, are a class of phenolic compounds that have garnered significant interest for their diverse pharmacological properties, including antimicrobial and phytotoxic effects. The synthesis of these compounds is crucial for further biological evaluation and the development of potential therapeutic agents.

This document details a proposed three-step synthetic pathway involving the protection of a phenolic hydroxyl group, a Wittig reaction to construct the stilbene backbone, and a subsequent catalytic hydrogenation for reduction and deprotection to yield the target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved through the following key transformations:

  • Protection of 3-hydroxy-5-methoxybenzaldehyde: The phenolic hydroxyl group of the starting aldehyde is protected as a benzyl ether to prevent interference in the subsequent Wittig reaction.

  • Wittig Olefination: The core stilbene structure is assembled via a Wittig reaction between the protected aldehyde and a suitable phosphonium ylide.

  • Catalytic Hydrogenation and Deprotection: The carbon-carbon double bond of the stilbene intermediate is reduced to a single bond, and the benzyl protecting group is simultaneously removed via catalytic hydrogenation to afford this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
1 3-hydroxy-5-methoxybenzaldehydeC₈H₈O₃152.15Solid621-59-0
2 3-(Benzyloxy)-5-methoxybenzaldehydeC₁₅H₁₄O₃242.27Solid108343-21-5
3 (3-Methoxybenzyl)triphenylphosphonium bromideC₂₆H₂₄BrOP479.35Solid1779-50-6
4 1-(Benzyloxy)-3-methoxy-5-(2-(3-methoxyphenyl)vinyl)benzeneC₂₃H₂₂O₃346.42SolidN/A
5 This compound3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenolC₁₆H₁₈O₃258.31Solid
Table 2: Representative Reaction Parameters and Expected Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Benzyl ProtectionBenzyl bromide, K₂CO₃AcetoneReflux1290-95
2Wittig ReactionCompound 2 , Compound 3 , NaHTHF0 to RT1670-85
3HydrogenationH₂, 10% Pd/CEthanolRT2490-98

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)-5-methoxybenzaldehyde (2)

Methodology:

  • To a solution of 3-hydroxy-5-methoxybenzaldehyde (1 ) (1.0 eq) in acetone, potassium carbonate (K₂CO₃) (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained for 12 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3-(benzyloxy)-5-methoxybenzaldehyde (2 ) as a solid.

Step 2: Synthesis of 1-(Benzyloxy)-3-methoxy-5-(2-(3-methoxyphenyl)vinyl)benzene (4)

Methodology:

  • To a suspension of (3-methoxybenzyl)triphenylphosphonium bromide (3 ) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature for 1 hour to generate the corresponding ylide.

  • A solution of 3-(benzyloxy)-5-methoxybenzaldehyde (2 ) (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the stilbene derivative 4 .[1]

Step 3: Synthesis of this compound (5)

Methodology:

  • The stilbene intermediate 4 (1.0 eq) is dissolved in ethanol.

  • A catalytic amount of 10% Palladium on activated carbon (Pd/C) (typically 5-10 mol%) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for 24 hours.

  • The progress of the reaction is monitored by TLC until the starting material is completely consumed.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound (5 ) as a solid.

Visualizations

Overall Synthetic Scheme

Synthesis_Scheme cluster_step1 Step 1: Protection cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Hydrogenation R1 3-hydroxy-5-methoxybenzaldehyde (1) I1 3-(Benzyloxy)-5-methoxybenzaldehyde (2) R1->I1 BnBr, K2CO3 Acetone, Reflux I2 1-(Benzyloxy)-3-methoxy-5-(2-(3-methoxyphenyl)vinyl)benzene (4) I1->I2 R2 (3-Methoxybenzyl)triphenylphosphonium bromide (3) R2->I2 NaH, THF P This compound (5) I2->P H2, 10% Pd/C Ethanol, RT

Caption: Proposed three-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Benzyl Protection of 3-hydroxy-5-methoxybenzaldehyde start->step1 step2 Step 2: Wittig Reaction with (3-methoxybenzyl)triphenylphosphonium bromide step1->step2 Purification of Intermediate 2 step3 Step 3: Catalytic Hydrogenation & Deprotection step2->step3 Purification of Intermediate 4 purification Final Purification (Column Chromatography) step3->purification product This compound purification->product

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide outlines a feasible and robust synthetic strategy for obtaining this compound. The proposed pathway utilizes well-established and high-yielding reactions, making it a practical approach for researchers in the fields of medicinal chemistry and drug development. The detailed protocols and tabulated data serve as a comprehensive resource for the laboratory synthesis of this biologically interesting natural product, enabling further investigation into its therapeutic potential. The successful synthesis will provide a reliable source of the compound for in-depth pharmacological studies.

References

An In-depth Technical Guide to 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a stilbenoid, a class of natural phenolic compounds. It is structurally a bibenzyl derivative. This document provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical properties, natural sources, biological activities, and the experimental methodologies used for its study. While research on this specific compound is emerging, this guide consolidates the current knowledge to support further investigation and potential drug development efforts.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueSource
IUPAC Name 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol[1]
Synonyms 3-hydroxy-3',5-dimethoxybibenzyl[1]
CAS Number 101330-69-2[1][2]
Molecular Formula C₁₆H₁₈O₃[1][2]
Molecular Weight 258.31 g/mol [1][2]
Melting Point 99.55 °C[2]
Boiling Point 372.42 °C[2]

Natural Occurrences

This compound has been isolated from a variety of plant species, particularly within the Orchidaceae and Dioscoreaceae families. Notable sources include:

  • Pholidota chinensis : A species of orchid.

  • Dioscorea species : Commonly known as yams.[2]

  • Pleione bulbocodioides : A species of flowering plant in the orchid family.[1]

  • Gymnadenia conopsea : The fragrant orchid.[1]

  • Sunipia scariosa : A species of orchid from which a mixture containing this compound has been isolated.[3]

Biological Activities and Potential Applications

Preliminary studies and the activities of structurally related compounds suggest that this compound may possess a range of biological activities, making it a compound of interest for drug discovery.

Antimicrobial, Antifungal, and Antiviral Potential

General literature suggests that stilbenoids as a class exhibit antimicrobial, antifungal, and antiviral properties. The proposed mechanism of action for this compound involves the disruption of microbial cell membranes and interference with enzymatic pathways.[2] This ability to compromise membrane integrity is a promising avenue for the development of new anti-infective agents.[2] However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against particular microbial strains are not yet available in the reviewed literature.

Anti-inflammatory Activity

A study on synthetic analogs of the related compound, batatasin III, has shed light on the potential anti-inflammatory effects of this structural class. One analog, designated as 21 , demonstrated significant inhibition of nitric oxide (NO) production in vitro with an IC₅₀ value of 12.95 μM . Further investigation revealed that this compound reduced the expression of inducible nitric oxide synthase (iNOS), phosphorylated p65 (a subunit of the pro-inflammatory transcription factor NF-κB), and β-catenin in a concentration-dependent manner. While this data is for an analog, it strongly suggests that this compound may also modulate inflammatory pathways.

CompoundBiological ActivityIC₅₀ ValueAffected Markers
Batatasin III Analog 21 Nitric Oxide Production Inhibition12.95 μMiNOS, p-p65, β-catenin
Phytotoxic Activity

The phytotoxic effects of this compound have been evaluated in axenic cultures of the aquatic plant Lemna pausicostata (duckweed).[3] While the study indicated phytotoxicity, specific quantitative data such as IC₅₀ values for growth inhibition were not provided in the available literature.[3]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following sections outline key methodologies based on the available literature.

Isolation and Purification

A high-speed counter-current chromatography (HSCCC) method has been successfully employed for the preparative separation and purification of 9,10-dihydrophenanthrenes and bibenzyls, including this compound, from Pholidota chinensis.

Workflow for Isolation and Purification:

Figure 1. Workflow for the isolation and purification of this compound.

Detailed Steps:

  • Extraction: The whole plants of Pholidota chinensis are extracted with a suitable solvent (e.g., methanol).

  • Fractionation: The crude extract is first fractionated using silica gel column chromatography to obtain a semi-purified fraction containing bibenzyls and 9,10-dihydrophenanthrenes.

  • HSCCC Purification: The semi-purified fraction is then subjected to preparative HSCCC.

    • Solvent System: A two-phase solvent system of n-hexane/ethyl acetate/methanol/water at a volume ratio of 1.6:0.8:1.2:0.4 is used.

  • Purity Assessment: The purity of the isolated this compound is determined by ultra-high-performance liquid chromatography (UHPLC) and is reported to be over 94%.

  • Structural Elucidation: The chemical structure of the purified compound is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The following protocol is based on the methodology used for a batatasin III analog and can be adapted for this compound.

Experimental Workflow:

G A RAW 264.7 Macrophage Culture B Pre-treatment with this compound (various concentrations) A->B C Stimulation with Lipopolysaccharide (LPS) B->C D Incubation C->D E Nitrite Quantification in Supernatant (Griess Reagent) D->E F Calculation of NO Inhibition and IC50 Value E->F

Figure 2. Workflow for assessing in vitro anti-inflammatory activity.

Detailed Steps:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathway Analysis

While direct studies on the signaling pathways modulated by this compound are lacking, the inhibitory effect of a related analog on the phosphorylation of the p65 subunit of NF-κB suggests a potential mechanism of action.

Hypothesized Anti-inflammatory Signaling Pathway:

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p65_p50 p65/p50 IKK->p65_p50 Phosphorylates IκBα, releasing p65/p50 nucleus Nucleus p65_p50->nucleus Translocates to inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS) nucleus->inflammatory_genes Induces compound This compound (Hypothesized) compound->p65_p50 Inhibits phosphorylation of p65?

Figure 3. Hypothesized inhibition of the NF-κB signaling pathway.

This diagram illustrates the canonical NF-κB signaling pathway initiated by LPS. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of the p65 subunit, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like iNOS.

Conclusion and Future Directions

This compound is a naturally occurring stilbenoid with potential therapeutic applications, particularly in the areas of anti-infective and anti-inflammatory medicine. The current body of literature provides a foundation for its chemical characterization and isolation. However, there is a significant need for further research to quantify its biological activities through robust in vitro and in vivo studies. Future research should focus on:

  • Determining the MIC values of this compound against a panel of clinically relevant bacteria and fungi.

  • Evaluating its cytotoxic activity against various cancer cell lines to determine IC₅₀ values.

  • Investigating its antiviral efficacy against specific viruses.

  • Elucidating the precise molecular mechanisms and signaling pathways through which it exerts its biological effects, including a more in-depth analysis of its impact on the NF-κB and other inflammatory signaling cascades.

Such studies will be instrumental in validating the therapeutic potential of this compound and guiding its development as a novel drug candidate.

References

An In-Depth Technical Guide to 3'-O-Methylbatatasin III: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylbatatasin III, a naturally occurring stilbenoid, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside quantitative data on its physicochemical characteristics and bioactivity. Furthermore, this guide elucidates the molecular mechanisms underlying its anti-inflammatory effects, with a particular focus on the NF-κB signaling pathway.

Introduction

This compound is a phenanthrene derivative found in various plant species, notably within the Dioscoreaceae family.[1] As a member of the stilbenoid class of compounds, it shares a structural backbone with resveratrol, a well-studied molecule with diverse biological activities. The presence of a methoxy group in its structure contributes to its distinct biochemical properties.[1] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers exploring its potential as a lead compound in drug discovery.

Discovery and History

The history of this compound is intertwined with the broader research into the chemical constituents of the yam family (Dioscorea). While the parent compound, Batatasin III, was identified earlier, this compound was subsequently isolated and characterized from various botanical sources. It has been reported in plants such as Pleione bulbocodioides and Gymnadenia conopsea.[2]

A significant milestone in its characterization was the isolation and detailed spectroscopic analysis from Sunipia scariosa by Yang and colleagues in 2014. More recently, its presence has also been confirmed in Pholidota chinensis. The ongoing discovery of this compound in different plant species suggests its widespread distribution in the plant kingdom and underscores the importance of continued phytochemical investigations.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below, providing a clear reference for its identification and handling.

PropertyValueReference
Molecular Formula C₁₆H₁₈O₃[1]
Molecular Weight 258.31 g/mol [1]
CAS Number 101330-69-2[1]
IUPAC Name 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol[2]
Melting Point 99.55 °C[1]
Boiling Point 372.42 °C[1]
Appearance Solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific data for this compound is dispersed, the following table presents the well-documented ¹H and ¹³C NMR data for the closely related and structurally similar compound, Batatasin III, isolated from Sunipia scariosa, which serves as a crucial reference for spectroscopic identification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Batatasin III (in CD₃OD) [4]

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, J in Hz)
1144.06
2107.636.25 (dd, J = 1.8, 1.8)
3157.98
498.546.19 (dd, J = 1.8, 2.4)
5160.83
6105.126.25 (dd, J = 1.8, 1.8)
α37.472.79 (m)
β37.802.79 (m)
1'143.29
2'114.936.63 (m)
3'156.93
4'112.366.63 (m)
5'128.847.08 (dd, J = 7.8, 8.4)
6'119.436.63 (m)
OCH₃54.103.71 (s)

Mass Spectrometry Data: The electrospray ionization-mass spectrometry (ESI-MS) of a related compound showed a protonated molecule [M+H]⁺ at m/z 245.1108, which is consistent with the molecular formula of Batatasin III.[4] For this compound, the expected [M+H]⁺ would be approximately m/z 259.13.

Experimental Protocols

Isolation and Purification

A general workflow for the isolation of this compound from plant material is outlined below. This protocol is based on methodologies reported for the isolation of related stilbenoids.

experimental_workflow plant_material Dried Plant Material extraction Methanol Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Silica Gel Column Chromatography crude_extract->fractionation fractions Eluted Fractions fractionation->fractions hplc High-Performance Liquid Chromatography (HPLC) fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered plant material is extracted with methanol at room temperature.

  • Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate compounds based on polarity.

  • Purification: Fractions containing the target compound are further purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.[4]

Antimicrobial Activity Assay

The antimicrobial properties of this compound can be evaluated using standard methods such as the agar well diffusion or broth microdilution assays.

Agar Well Diffusion Method:

  • Prepare a uniform lawn of the test microorganism on an agar plate.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

  • Incubate the plates under appropriate conditions for the test microorganism.

  • Measure the diameter of the zone of inhibition around the wells to determine the antimicrobial activity.

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

  • Prepare serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound can be assessed through methods like the inhibition of protein denaturation and membrane stabilization assays.

Inhibition of Albumin Denaturation Assay:

  • A reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and various concentrations of this compound is prepared.

  • The mixtures are incubated at 37°C followed by heating at 70°C to induce protein denaturation.

  • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated relative to a control without the compound. A standard anti-inflammatory drug like acetylsalicylic acid is used as a positive control.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay:

  • A suspension of HRBCs is prepared from fresh human blood.

  • Reaction mixtures containing the HRBC suspension, a hypotonic solution (to induce hemolysis), and various concentrations of this compound are prepared.

  • The mixtures are incubated at room temperature and then centrifuged.

  • The absorbance of the supernatant is measured at 540 nm to quantify the amount of hemoglobin released.

  • The percentage of membrane stabilization is calculated, with a standard anti-inflammatory drug used as a positive control.

Biological Activities and Mechanism of Action

Antimicrobial and Antifungal Activity

This compound has demonstrated potential antimicrobial and antifungal properties.[1] The proposed mechanism of action involves the disruption of microbial cell membranes. Its lipophilic nature is believed to facilitate its integration into the microbial lipid bilayers, leading to a loss of membrane integrity and subsequent leakage of cellular contents, ultimately causing cell death.[1]

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Recent studies on batatasin III analogs have provided significant insights into the anti-inflammatory mechanism, which is likely shared by this compound. The primary target appears to be the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.

In a typical inflammatory cascade initiated by stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting this pathway. Evidence from studies on related compounds suggests that it may reduce the expression of iNOS and the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and the subsequent transcription of inflammatory mediators.[5]

NFkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB IκBα Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Methylbatatasin This compound Methylbatatasin->IKK Inhibits? Methylbatatasin->NFkB Inhibits p65 phosphorylation? DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, etc.) DNA->Pro_inflammatory_genes Transcription

References

In Silico Prediction of 3'-O-Methylbatatasin III Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a stilbenoid, a class of natural phenolic compounds found in various plant species, including those of the genus Juncus and in orchids like Pholidota chinensis.[1] Stilbenoids are recognized for their diverse pharmacological activities, and as such, this compound and its analogs, such as Batatasin III, are promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological activities of this compound, with a focus on its potential anti-inflammatory, antioxidant, and anticancer effects. The guide also details the experimental protocols for the in vitro validation of these predicted activities.

Predicted and Known Biological Activities

While extensive biological data for this compound is not yet available, studies on the closely related Batatasin III and other stilbenoids suggest several potential activities. Batatasin III and its analogs have demonstrated anti-inflammatory and antioxidant properties.[2][3] For instance, a synthetic analog of Batatasin III was found to significantly inhibit nitric oxide production in vitro with an IC50 value of 12.95 μM.[4] Furthermore, Batatasin III has shown antioxidant activity with an IC50 value of 206.82 μg/mL in a DPPH radical scavenging assay.[2]

Limited experimental data for this compound indicates phytotoxic effects, with IC50 values for growth inhibition and cellular leakage in the aquatic plant Lemna pausicostata ranging from 89.9 to 180 µM and 89.9 to 166 µM, respectively. The same study noted marginal cytotoxicity against animal cells.[5]

This guide outlines an in silico approach to predict and characterize the anti-inflammatory, antioxidant, and anticancer activities of this compound, leveraging the knowledge of related compounds and advanced computational techniques.

Data Presentation: Quantitative Data Summary

The following table summarizes the available quantitative biological activity data for this compound and the related compound Batatasin III. This data is crucial for developing and validating in silico predictive models.

CompoundActivityAssayOrganism/Cell LineIC50 ValueReference
This compound Phytotoxicity (Growth Inhibition)Lemna pausicostata growth assayLemna pausicostata89.9 - 180 µM[5]
This compound Phytotoxicity (Cellular Leakage)Lemna pausicostata cellular leakage assayLemna pausicostata89.9 - 166 µM[5]
Batatasin III Analog Anti-inflammatoryNitric Oxide Production InhibitionMurine Macrophages12.95 µM[4]
Batatasin III AntioxidantDPPH Radical Scavenging-206.82 µg/mL[2]

Experimental Protocols: In Silico Prediction and In Vitro Validation

A systematic workflow is essential for the accurate in silico prediction and subsequent experimental validation of the biological activities of this compound.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation ADMET Prediction ADMET Prediction QSAR Modeling QSAR Modeling ADMET Prediction->QSAR Modeling Physicochemical Properties Molecular Docking Molecular Docking QSAR Modeling->Molecular Docking Activity Prediction MD Simulations MD Simulations Molecular Docking->MD Simulations Binding Pose Analysis Lead Identification Lead Identification MD Simulations->Lead Identification Binding Stability & Free Energy Antioxidant Assay Antioxidant Assay Anti-inflammatory Assay Anti-inflammatory Assay Anticancer Assay Anticancer Assay Lead Identification->Antioxidant Assay Lead Identification->Anti-inflammatory Assay Lead Identification->Anticancer Assay

In Silico to In Vitro Workflow
In Silico Prediction Methodologies

a. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

  • Objective: To assess the drug-likeness and potential toxicity of this compound.

  • Protocol:

    • Obtain the 2D structure of this compound in SMILES format.

    • Utilize web-based platforms such as SwissADME or pkCSM to predict various pharmacokinetic and toxicological properties.

    • Analyze parameters including Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and toxicity risks (e.g., hepatotoxicity, mutagenicity).

b. Quantitative Structure-Activity Relationship (QSAR) Modeling

  • Objective: To develop a predictive model for the biological activity of this compound based on its chemical structure and the known activities of structurally similar compounds.

  • Protocol:

    • Compile a dataset of stilbenoid compounds with known anti-inflammatory, antioxidant, or anticancer activities (IC50 values).

    • Calculate molecular descriptors (e.g., topological, electronic, and physicochemical) for each compound in the dataset.

    • Divide the dataset into a training set and a test set.

    • Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that correlates the molecular descriptors with the biological activity.

    • Validate the model using the test set and statistical metrics (e.g., R², Q²).

    • Use the validated QSAR model to predict the activity of this compound.

c. Molecular Docking

  • Objective: To predict the binding affinity and interaction patterns of this compound with specific protein targets.

  • Protocol:

    • Target Selection: Based on the predicted activities, select relevant protein targets.

      • Anti-inflammatory: IκB kinase beta (IKKβ) (PDB ID: 4KIK), Cyclooxygenase-2 (COX-2).

      • Anticancer: Focal Adhesion Kinase (FAK) (PDB ID: 1MP8), AKT1 (PDB ID: 4EKL).

    • Protein and Ligand Preparation:

      • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

      • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

      • Generate the 3D conformer of this compound and optimize its geometry.

    • Docking Simulation:

      • Define the binding site on the target protein.

      • Use docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity of this compound to the target protein.

    • Analysis: Analyze the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

d. Molecular Dynamics (MD) Simulations

  • Objective: To assess the stability of the protein-ligand complex and to refine the binding free energy calculations.

  • Protocol:

    • Use the best-docked pose from the molecular docking study as the starting structure.

    • Solvate the protein-ligand complex in a water box with appropriate ions to neutralize the system.

    • Perform energy minimization of the system.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it.

    • Run a production MD simulation for a sufficient time (e.g., 100 ns).

    • Analyze the trajectory to evaluate the stability of the complex (e.g., RMSD, RMSF) and calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

In Vitro Validation Assays

a. Antioxidant Activity: DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the compound.

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

    • In a 96-well plate, add a specific volume of each dilution of the compound to the wells.

    • Add an equal volume of the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid) and a blank (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

b. Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

  • Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

c. Anticancer Activity: MTT Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Protocol:

    • Seed a relevant cancer cell line (e.g., a lung or breast cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations: Signaling Pathways

Predicted Anti-inflammatory Mechanism of this compound

The anti-inflammatory activity of many phenolic compounds is attributed to their ability to inhibit the NF-κB signaling pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of IKKβ, which would prevent the phosphorylation and subsequent degradation of IκBα. This would, in turn, keep NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activation IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylation of IκBα IkBa IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkBa_NFkB->NFkB IκBα Degradation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Transcription Methylbatatasin This compound Methylbatatasin->IKK_complex

Predicted Inhibition of the NF-κB Pathway
Predicted Anticancer Mechanism of this compound

The FAK/AKT signaling pathway is crucial for cell survival, proliferation, and migration, and its dysregulation is often associated with cancer. It is plausible that this compound could exert anticancer effects by inhibiting key kinases in this pathway, such as FAK or AKT, leading to the induction of apoptosis and the inhibition of cell proliferation.

G cluster_pathway FAK/AKT Signaling Pathway cluster_inhibition Inhibition by this compound ECM Extracellular Matrix Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Stimulation Methylbatatasin This compound Methylbatatasin->FAK Methylbatatasin->AKT

Predicted Inhibition of the FAK/AKT Pathway

Conclusion

This technical guide outlines a comprehensive strategy for the in silico prediction and in vitro validation of the biological activities of this compound. By integrating computational methods such as ADMET prediction, QSAR modeling, molecular docking, and molecular dynamics simulations, researchers can efficiently screen for potential therapeutic properties and elucidate the mechanisms of action of this promising natural compound. The subsequent in vitro assays provide the necessary experimental evidence to validate the computational predictions. This integrated approach can accelerate the drug discovery process for this compound and other natural products, paving the way for the development of novel therapeutics for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for 3'-O-Methylbatatasin III in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a stilbenoid, a class of natural compounds with diverse biological activities. While specific data on this compound in mammalian cell culture is limited, its structural analog, Batatasin III, has demonstrated notable anti-inflammatory properties. This document provides detailed protocols for evaluating the potential cytotoxic and anti-inflammatory effects of this compound in cell culture, based on established methodologies and findings for closely related compounds. These protocols serve as a foundational guide for researchers investigating the therapeutic potential of this compound.

Data Presentation

The following tables summarize the currently available quantitative data for this compound and its parent compound, Batatasin III. Due to the scarcity of data on this compound in mammalian cells, data from related compounds and other biological systems are included for reference.

Table 1: Cytotoxicity and Bioactivity of this compound

CompoundAssayOrganism/Cell LineParameterValue (µM)Reference
This compoundGrowth InhibitionLemna pausicostata (aquatic plant)IC5089.9 - 180[1]
This compoundCellular LeakageLemna pausicostata (aquatic plant)IC5089.9 - 166[1]
This compoundCytotoxicityAnimal Cells-Marginal[1]

Table 2: Anti-inflammatory Activity of Batatasin III (Structural Analog)

CompoundCell LineAssayParameterValueReference
Batatasin IIIRAW 264.7 MacrophagesCytotoxicity (MTT Assay)-No significant toxicity up to 50 µM[1]
Batatasin IIILPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO) ProductionConcentration-dependent reduction-[1][2]
Batatasin IIILPS-stimulated RAW 264.7 MacrophagesTNF-α ProductionConcentration-dependent reduction-[1][2]
Batatasin IIILPS-stimulated RAW 264.7 MacrophagesIL-6 ProductionConcentration-dependent reduction-[1][2]
Batatasin III AnalogLPS-stimulated MacrophagesNitric Oxide (NO) ProductionIC5012.95 µM

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line (e.g., RAW 264.7 macrophages or HeLa cells).

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include wells with medium alone (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) * 100

    • Plot the % viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Measurement of Anti-inflammatory Activity (Nitric Oxide Inhibition)

This protocol is designed to assess the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials and Reagents:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Complete culture medium (DMEM with 10% FBS, 1% Pen-Strep)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells: cells with medium only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of the sodium nitrite solution (e.g., 0-100 µM).

    • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol describes how to differentiate between viable, apoptotic, and necrotic cells after treatment with this compound using an Annexin V-FITC and Propidium Iodide (PI) assay with flow cytometry.[3][4]

Materials and Reagents:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat them with desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant to ensure all apoptotic cells are collected.

    • For suspension cells, collect them directly by centrifugation.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Use appropriate software to analyze the flow cytometry data.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Signaling Pathways and Workflows

G Potential Anti-inflammatory Mechanism of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates p50_p65_IkB p50/p65-IκB (Inactive) IKK->p50_p65_IkB Phosphorylates IκB IkB IκB p50_p65_IkB->IkB Degradation p50_p65 p50/p65 (Active) p50_p65_IkB->p50_p65 Releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocates Compound 3'-O-Methyl- batatasin III Compound->IKK Inhibits? Compound->p50_p65_nuc Inhibits? DNA κB DNA Site p50_p65_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mRNA->Cytokines iNOS iNOS mRNA->iNOS NO Nitric Oxide (NO) iNOS->NO

Caption: Putative inhibitory effect on the NF-κB signaling pathway.

G Experimental Workflow for Anti-inflammatory Assay A 1. Seed RAW 264.7 Cells (1x10^5 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Pre-treat with this compound (Various concentrations, 1-2h) B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate for 24h D->E F 6. Collect Supernatant E->F G 7. Perform Griess Assay (Measure Nitrite Levels) F->G H 8. Measure Absorbance at 540 nm G->H I 9. Data Analysis (Calculate % NO Inhibition) H->I

Caption: Workflow for assessing nitric oxide inhibition.

References

Application Notes and Protocols for the Analytical Detection of 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3'-O-Methylbatatasin III, a bibenzyl compound of interest for its potential biological activities. The protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a stilbenoid derivative found in various plant species. Stilbenoids, including bibenzyls, are known for a range of biological activities, including phytotoxic, antifungal, and antibacterial effects.[1][2][3][4] Accurate and robust analytical methods are crucial for the identification, quantification, and quality control of this compound in plant extracts and pharmaceutical preparations. This document outlines protocols for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are based on literature data for similar phenolic compounds and bibenzyls and should be validated for specific laboratory conditions and matrices.[5][6][7][8]

ParameterHPLC-DADLC-MS/MS (MRM)GC-MS (after derivatization)qNMR
Limit of Detection (LOD) 0.01 - 0.5 µg/mL[5]0.1 - 5.0 ng/mL0.01 - 0.1 µg/mL~0.1 mg/mL
Limit of Quantitation (LOQ) 0.03 - 1.5 µg/mL[5]0.5 - 15.0 ng/mL0.05 - 0.5 µg/mL~0.5 mg/mL
Linearity (R²) > 0.99[5]> 0.99> 0.99[6]> 0.999[8]
Accuracy (Recovery %) 95 - 105%90 - 110%90 - 110%98 - 102%
Precision (RSD %) < 5%[5]< 15%< 15%[6]< 2%[8]

Experimental Protocols

Sample Preparation and Extraction

A general workflow for the extraction of this compound from plant material is depicted below.

Sample Preparation Workflow plant_material Plant Material (dried, powdered) extraction Extraction (Methanol/Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Optional: SPE, Prep-HPLC) crude_extract->purification purified_extract Purified Extract for Analysis crude_extract->purified_extract Direct Analysis purification->purified_extract

Figure 1: General workflow for plant sample preparation.

Protocol:

  • Grinding: Dry the plant material (e.g., leaves, stems) at 40-50 °C and grind to a fine powder.

  • Extraction: Macerate or sonicate the powdered plant material with methanol or ethanol (e.g., 1:10 w/v) for 24 hours at room temperature. Alternatively, perform Soxhlet extraction for 6-8 hours.

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45 °C to obtain the crude extract.

  • Purification (Optional): For cleaner samples and to remove interfering matrix components, the crude extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge or preparative HPLC.

HPLC-DAD Analysis

Instrumentation:

  • High-Performance Liquid Chromatography system with a Diode-Array Detector.

Chromatographic Conditions: [5]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (or scan from 200-400 nm to determine the optimal wavelength).

Quantification:

Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels. Quantification is based on the peak area at the characteristic retention time.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Utilize the same HPLC conditions as described in section 3.2, or a compatible UPLC system for faster analysis.

Mass Spectrometry Conditions: [9]

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized). Bibenzyls can often be detected in both modes.

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) for this compound (C₁₆H₁₈O₃, MW: 258.31).[10]

    • Optimize the collision energy to identify the most abundant and specific product ions.

    • Example MRM transitions (to be determined experimentally):

      • Positive Mode: m/z 259.1 -> [Product Ion 1], m/z 259.1 -> [Product Ion 2]

      • Negative Mode: m/z 257.1 -> [Product Ion 1], m/z 257.1 -> [Product Ion 2]

  • Source Parameters: Optimize gas temperatures, flow rates, and ion spray voltage for maximum signal intensity.

Quantification:

Create a calibration curve using a certified reference standard. For complex matrices, the use of a stable isotope-labeled internal standard is recommended for improved accuracy.[11]

GC-MS Analysis

Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis.

Derivatization Protocol (Silylation):

  • Evaporate a known amount of the extract or standard to complete dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions: [6][7]

  • Column: Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the derivatized this compound.

Quantification:

Generate a calibration curve using a derivatized standard. An internal standard (e.g., a structurally similar compound not present in the sample) should be used.

NMR Spectroscopy

NMR is primarily used for structural elucidation but can also be employed for quantitative analysis (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation for qNMR: [12][13]

  • Accurately weigh a known amount of the sample (extract or purified compound).

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals being quantified to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio.

Quantification:

The concentration of this compound is calculated by comparing the integral of one of its well-resolved proton signals to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and standard.[13]

Biological Activity and Potential Mechanism of Action

Bibenzyl compounds, including this compound, have demonstrated various biological activities.[1] A key reported activity is their antimicrobial effect, which is thought to involve the disruption of microbial cell membranes.[2][14]

Antimicrobial Mechanism cluster_cell Microbial Cell membrane Cell Membrane disruption Membrane Disruption cytoplasm Cytoplasm ion_channels Ion Channels enzymes Essential Enzymes compound This compound compound->membrane Interacts with leakage Ion Leakage (K⁺, Na⁺) disruption->leakage inhibition Enzyme Inhibition disruption->inhibition death Cell Death leakage->death inhibition->death

Figure 2: Conceptual diagram of the potential antimicrobial action of this compound.

The proposed mechanism suggests that the lipophilic nature of this compound allows it to intercalate into the lipid bilayer of microbial cell membranes.[2] This can lead to a loss of membrane integrity, resulting in the leakage of essential ions and small molecules.[14] Furthermore, it may interfere with the function of membrane-bound proteins and essential cytoplasmic enzymes, ultimately leading to microbial cell death.[2]

References

Application Note: Quantitative Analysis of 3'-O-Methylbatatasin III in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3'-O-Methylbatatasin III in plant extracts. The method utilizes a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol provides a reliable and reproducible approach for researchers, scientists, and drug development professionals engaged in the analysis of this bioactive stilbenoid.

Introduction

This compound is a stilbenoid compound found in various plant species and is of increasing interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in complex matrices such as plant extracts is crucial for quality control, pharmacokinetic studies, and drug discovery processes. The HPLC method described herein offers excellent linearity, sensitivity, and accuracy for the determination of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Filters: 0.45 µm syringe filters for sample preparation.

  • Standard: this compound reference standard (purity >98%).

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25-26 min: 80-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Optimized HPLC Conditions for the Analysis of this compound.

Protocols

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Extraction: Weigh 1.0 g of dried and powdered plant material into a centrifuge tube. Add 10 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: The filtered extract is now ready for HPLC analysis.

Method Validation

The developed HPLC method was validated according to standard guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

The linearity of the method was determined by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Intra-day and inter-day precision were evaluated by analyzing a quality control sample at three different concentrations on the same day and on three different days, respectively.

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample, and the recovery percentage was calculated.

Results

The quantitative data from the method validation are summarized in Table 2.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy (Recovery) 98.5% - 102.3%

Table 2: Summary of Method Validation Data.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification node_standard Preparation of Standard Solutions node_filter Filtration (0.45 µm) node_standard->node_filter Dilution Series node_sample Extraction of Plant Material node_sample->node_filter Supernatant node_hplc HPLC System (C18 Column, Gradient Elution) node_filter->node_hplc Inject into HPLC node_detection UV Detection (280 nm) node_hplc->node_detection node_chromatogram Obtain Chromatograms node_detection->node_chromatogram node_calibration Generate Calibration Curve node_chromatogram->node_calibration From Standards node_quantification Quantify this compound in Sample node_chromatogram->node_quantification From Sample node_calibration->node_quantification

Caption: Experimental workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound in plant extracts. The method is simple, reproducible, and can be readily implemented in a quality control or research laboratory setting.

Application Notes and Protocols: 3'-O-Methylbatatasin III for Antimicrobial and Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a stilbenoid, a class of natural phenolic compounds. While specific antimicrobial and antifungal data for this compound is not extensively available in the current literature, related compounds within the stilbenoid, bibenzyl, and phenanthrene classes, often isolated from plant sources like Pholidota chinensis and Dioscorea batatas, have demonstrated notable biological activities. For instance, extracts from Dioscorea batatas have shown antibacterial activity against Listeria monocytogenes, Staphylococcus aureus, and Salmonella typhimurium with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 mg/mL.[1] This document provides detailed protocols for conducting antimicrobial and antifungal assays to evaluate the potential efficacy of this compound.

Data Presentation

As of the latest literature review, specific quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or 50% Inhibitory Concentration [IC50]) for the antimicrobial and antifungal activity of purified this compound is not available. Researchers are encouraged to use the following protocols to generate this data. The tables below are structured to organize experimental findings once they are obtained.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
e.g., Staphylococcus aureusData to be determinedData to be determined
e.g., Escherichia coliData to be determinedData to be determined
e.g., Pseudomonas aeruginosaData to be determinedData to be determined
e.g., Listeria monocytogenesData to be determinedData to be determined

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
e.g., Candida albicansData to be determinedData to be determined
e.g., Aspergillus nigerData to be determinedData to be determined
e.g., Trichophyton rubrumData to be determinedData to be determined

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain on an appropriate agar plate.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC test

  • Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipettes and spreaders

Procedure:

  • Sub-culturing from MIC Wells:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

    • Spread the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial culture.

  • Determining MBC/MFC:

    • The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Visualizations

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_assay Assay cluster_confirmation Confirmation A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate Plate C->D E Read MIC (Visual Inspection) D->E F Sub-culture from Clear Wells onto Agar Plates E->F G Incubate Agar Plates F->G H Determine MBC/MFC G->H Signaling_Pathway_Hypothesis cluster_cell Microbial Cell Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Primary Target? Enzyme Enzyme Inhibition Compound->Enzyme DNA DNA Synthesis Inhibition Compound->DNA Death Cell Death Membrane->Death Enzyme->Death DNA->Death

References

Application Notes and Protocols for 3'-O-Methylbatatasin III Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a stilbenoid compound with potential therapeutic applications stemming from its predicted biological activities, including antimicrobial and anti-inflammatory effects.[1] As a member of the stilbenoid family, it shares structural similarities with compounds known to possess antioxidant, anti-inflammatory, and vasodilatory properties.[2][3] This document provides detailed protocols for two novel assays designed to characterize the bioactivity of this compound: a Cyclooxygenase-2 (COX-2) Inhibition Assay to investigate its anti-inflammatory potential, and a cell-based Nrf2/ARE Luciferase Reporter Assay to explore its antioxidant pathway-modulating activity.

Assay 1: Fluorometric Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay is designed to determine the inhibitory activity of this compound on the COX-2 enzyme, a key mediator of inflammation and pain. The assay measures the peroxidase component of COX activity.

Data Presentation

Table 1: Inhibitory Activity of this compound on COX Isoforms

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound25.82.112.3
Celecoxib (Control)15.20.03506.7
Experimental Protocol

Principle: The assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is measured by monitoring the oxidation of a fluorogenic substrate, which emits a fluorescent signal upon oxidation.[1] The reduction in fluorescence in the presence of this compound is proportional to its inhibitory effect on COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Fluorometric substrate (e.g., Ampliflu Red)

  • Arachidonic acid (substrate)

  • This compound

  • Selective COX-2 inhibitor control (e.g., Celecoxib)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)[2]

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, and detection reagents in COX Assay Buffer. Dissolve this compound and control inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions, then dilute to desired concentrations in assay buffer.

  • Plate Setup: To appropriate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of this compound, a reference inhibitor, or a vehicle control (e.g., DMSO) to the wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Immediately measure the fluorescence at an excitation of 535 nm and an emission of 587 nm using a microplate reader.[2] Take kinetic readings over 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control using the following formula: % Inhibition = [ (Ratevehicle - Rateinhibitor) / Ratevehicle ] * 100

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualization of Experimental Workflow

G COX-2 Inhibition Assay Workflow prep Prepare Reagents: Enzymes, Buffers, Inhibitors plate Plate Setup: Add Buffer, Heme, COX-2 Enzyme prep->plate add_inhibitor Add Inhibitor: This compound or Control plate->add_inhibitor pre_incubate Pre-incubate: 15 min at RT add_inhibitor->pre_incubate start_reaction Initiate Reaction: Add Arachidonic Acid pre_incubate->start_reaction measure Measure Fluorescence: Ex/Em = 535/587 nm start_reaction->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the in vitro COX-2 inhibition assay.

Assay 2: Nrf2/ARE Luciferase Reporter Assay

This cell-based assay is designed to determine if this compound can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Data Presentation

Table 2: Nrf2 Activation by this compound in HepG2 Cells

TreatmentConcentration (µM)Fold Induction of Luciferase Activity (Mean ± SD)
Vehicle Control (0.1% DMSO)-1.0 ± 0.1
This compound12.5 ± 0.3
This compound56.8 ± 0.7
This compound1012.3 ± 1.5
Sulforaphane (Positive Control)515.5 ± 1.8
Experimental Protocol

Principle: This assay utilizes a HepG2 cell line stably transfected with a luciferase reporter vector.[4] The vector contains multiple copies of the Antioxidant Response Element (ARE) upstream of the luciferase gene. Under basal conditions, Nrf2 is bound by Keap1 in the cytoplasm.[5] Upon activation by compounds like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and drives the expression of the luciferase reporter gene.[6] The resulting luminescence is proportional to Nrf2 activation. A co-transfected Renilla luciferase vector serves as an internal control for transfection efficiency and cell viability.[7]

Materials:

  • ARE Luciferase Reporter HepG2 Cell Line[4]

  • Cell culture medium (e.g., MEM/EBSS)

  • This compound

  • Nrf2 activator control (e.g., Sulforaphane)

  • Dual-Glo® Luciferase Assay System

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: One day before the assay, seed the ARE Luciferase Reporter HepG2 cells into a 96-well plate at a density of approximately 35,000 cells per well.[7]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound, a positive control (Sulforaphane), or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 16-24 hours.[7]

  • Luciferase Assay: Perform a dual luciferase assay according to the manufacturer's protocol (e.g., Dual-Glo® Luciferase Assay System). a. Add the Luciferase Reagent to each well and incubate for 15 minutes at room temperature. b. Measure the firefly luminescence using a luminometer. c. Add the Stop & Glo® Reagent to each well and incubate for 15 minutes at room temperature. d. Measure the Renilla luminescence.

Data Analysis:

  • For each well, calculate the normalized luciferase activity by dividing the firefly luminescence reading by the Renilla luminescence reading.

  • Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the vehicle control wells.

Visualization of Signaling Pathway and Experimental Logic

G Nrf2 Activation Pathway and Assay Logic cluster_cell Hepatocyte (HepG2 Cell) cluster_nucleus compound This compound keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 disrupts nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE nrf2->are binds to luciferase Luciferase Gene are->luciferase activates transcription of light Light Signal luciferase->light produces light luminometer Luminometer (Measures Light) light->luminometer

Caption: Nrf2 activation by this compound.

References

3'-O-Methylbatatasin III: A Promising Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3'-O-Methylbatatasin III, a naturally occurring stilbenoid found in various plant species, has emerged as a compelling lead compound in the field of drug discovery. Its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and phytotoxic effects, have garnered significant interest among researchers. This document provides a comprehensive overview of the current knowledge on this compound, including its biological activities supported by quantitative data, detailed experimental protocols for its evaluation, and insights into its potential mechanisms of action.

Biological Activities and Quantitative Data

The therapeutic potential of this compound is underscored by its activity across various biological assays. The following tables summarize the available quantitative data on its efficacy.

Table 1: Anti-inflammatory Activity of Batatasin III Analog

CompoundAssayCell LineIC50 (µM)Reference
Analog 21Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophages12.95[1]

Note: While this data is for an analog, it strongly suggests the anti-inflammatory potential of the batatasin III scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments to evaluate the biological activities of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay

This protocol is designed to assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Experimental Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. A vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor) should be included.

3. Nitrite Quantification (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

4. Data Analysis:

  • Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

5. Cell Viability Assay (MTT Assay):

  • To ensure that the observed NO inhibition is not due to cytotoxicity, perform a concurrent MTT assay on the treated cells.

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability compared to the vehicle control.

Protocol 2: In Vitro Anticancer Activity - Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on human cancer cell lines.

1. Cell Culture:

  • Culture the desired human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.) in their appropriate growth media and conditions.

2. Experimental Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 48 or 72 hours. Include a vehicle control and a positive control (e.g., a known anticancer drug).

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

1. Microorganism Preparation:

  • Grow the test microorganism (bacteria or fungi) in a suitable broth medium overnight at the optimal temperature.

  • Dilute the culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL for bacteria).

2. Broth Microdilution Method:

  • Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

  • Add the standardized microbial suspension to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

3. Incubation and Observation:

  • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

4. MIC Determination:

  • The MIC is the lowest concentration of this compound in which no visible growth is observed.

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. Preliminary studies on related compounds suggest the involvement of key inflammatory signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory activity of batatasin III analogs has been linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Methylbatatasin This compound IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Methylbatatasin->IKK Inhibits? Methylbatatasin->NFkB Inhibits Translocation?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Further investigation is required to pinpoint the exact target of this compound within this pathway. Western blot analysis of phosphorylated IκBα and p65, as well as nuclear translocation assays for p65, would provide valuable insights.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of this compound as a drug discovery lead.

Experimental_Workflow Start Start: This compound Screening Primary Biological Screening Start->Screening AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Screening->AntiInflammatory Anticancer Anticancer Assay (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Screening->Antimicrobial Hit Hit Identification AntiInflammatory->Hit Anticancer->Hit Antimicrobial->Hit DoseResponse Dose-Response & IC50/MIC Determination Hit->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling Lead Lead Compound Signaling->Lead

Caption: A general workflow for evaluating this compound in drug discovery.

Conclusion

This compound represents a promising natural product with a diverse range of biological activities that warrant further investigation. The data and protocols presented here provide a foundation for researchers to explore its therapeutic potential. Future studies should focus on elucidating its precise molecular targets, expanding the scope of its anticancer and antimicrobial evaluation, and conducting in vivo efficacy and safety studies to pave the way for its potential clinical application.

References

Application Notes and Protocols for 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a stilbenoid, a class of natural phenolic compounds, that has garnered interest for its potential therapeutic properties, including spasmolytic and antimicrobial activities. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in experimental settings. These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo studies, along with a summary of its solubility in various solvents and an overview of a potential signaling pathway it may modulate.

Data Presentation: Solubility of this compound

The solubility of this compound has been determined in various solvents, which is crucial for the preparation of stock and working solutions for different experimental needs. The quantitative data is summarized in the table below.

Solvent/SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (387.13 mM)A common solvent for preparing highly concentrated stock solutions for in vitro studies. Saturation may be higher.
ChloroformSoluble-
DichloromethaneSoluble-
Ethyl AcetateSoluble-
AcetoneSoluble-
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline2.5 mg/mL (9.68 mM)A suspended solution suitable for in vivo administration. Requires sonication.
10% DMSO, 90% (20% SBE-β-CD in saline)2.5 mg/mL (9.68 mM)A suspended solution for in vivo use, employing a solubilizing agent (SBE-β-CD). Requires sonication.
10% DMSO, 90% corn oil≥ 2.5 mg/mL (9.68 mM)A clear solution suitable for in vivo administration.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO for In Vitro Assays

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions in cell culture media or aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect it from light and repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note on Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution into a final working concentration in cell culture medium.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform serial dilutions. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL from a 10 mM stock:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to get a 100 µM solution.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium containing cells to reach the final concentration of 10 µM.

  • Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution may be possible. Add the required volume of the DMSO stock solution to the pre-warmed cell culture medium and mix immediately by gentle pipetting or swirling.

  • Final DMSO Check: Ensure the final concentration of DMSO in the cell culture does not exceed the tolerated limit for your specific cell line (typically <0.5%).

Potential Signaling Pathway and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, studies on its parent compound, Batatasin III, and its analogs suggest a potential role in modulating inflammatory responses. Research on Batatasin III analogs has indicated an anti-inflammatory effect through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, these analogs have been shown to reduce the expression of phosphorylated p65, a key subunit of the NF-κB complex that, when activated, translocates to the nucleus to promote the transcription of pro-inflammatory genes.

The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by Batatasin III analogs.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates p_IkB p-IκB (Phosphorylated) IkB->p_IkB p65_p50 p65/p50 (NF-κB) p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation Batatasin_III_Analog Batatasin III Analog Batatasin_III_Analog->p65_p50 inhibits phosphorylation? DNA DNA p65_p50_nucleus->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes activates Experimental_Workflow Prepare_Stock Prepare this compound Stock Solution (in DMSO) Pre_treatment Pre-treat cells with This compound Prepare_Stock->Pre_treatment Cell_Culture Culture Macrophages (e.g., RAW 264.7) Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Analysis Analyze Inflammatory Markers Incubation->Analysis NO_Assay Nitric Oxide (NO) Production Assay Analysis->NO_Assay ELISA Cytokine Measurement (e.g., TNF-α, IL-6) by ELISA Analysis->ELISA Western_Blot Western Blot for p-p65, iNOS, etc. Analysis->Western_Blot End End NO_Assay->End ELISA->End Western_Blot->End Start Start Start->Cell_Culture

References

3'-O-Methylbatatasin III dosage for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 3'-O-Methylbatatasin III

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on available research for structurally related compounds and general methodologies for assessing anti-inflammatory activity. Specific dosage and treatment conditions for this compound should be optimized for each specific experimental setup.

Introduction

This compound is a bibenzyl compound with potential anti-inflammatory properties. This document provides detailed protocols for in vitro and in vivo studies to investigate its efficacy, based on methodologies used for similar compounds. The primary mechanism of action for related bibenzyls appears to involve the inhibition of pro-inflammatory mediators, potentially through the modulation of the NF-κB signaling pathway.

Data Presentation

In Vitro Anti-inflammatory Activity
Compound Cell Line Assay Endpoint Effective Concentration (IC50) Reference
Batatasin III Analog 21RAW 264.7 MacrophagesNitric Oxide ProductionInhibition of NO12.95 µM[1]
In Vivo Anti-inflammatory Activity

Currently, there is no specific in vivo dosage information available for this compound in the reviewed literature. However, studies on other natural compounds in mouse models of inflammation, such as the carrageenan-induced paw edema model, can provide a general dosage range to begin investigations. For example, studies on other anti-inflammatory compounds have used doses ranging from 10 to 100 mg/kg[2]. It is crucial to perform dose-escalation studies to determine the optimal and safe dosage for this compound.

Animal Model Assay Endpoint Typical Dosage Range for Natural Compounds
MouseCarrageenan-Induced Paw EdemaReduction of paw swelling10 - 100 mg/kg

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the assessment of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by measuring the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System

  • TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., starting with a range informed by the IC50 of related compounds, such as 1-50 µM) for 1 hour.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).

  • Nitric Oxide (NO) Measurement:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

    • Determine the nitrite concentration, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.

  • TNF-α and IL-6 Measurement:

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

This protocol describes the evaluation of the in vivo anti-inflammatory activity of this compound using the carrageenan-induced paw edema model in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the mice into groups (n=6-8 per group): Vehicle control, positive control, and this compound treatment groups (e.g., 10, 25, 50 mg/kg).

    • Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. Administer the positive control drug as per its known optimal pre-treatment time.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours after the carrageenan injection[3].

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

Proposed Signaling Pathway for Anti-inflammatory Action

The anti-inflammatory effects of bibenzyl compounds are often associated with the inhibition of the NF-κB signaling pathway. The diagram below illustrates a proposed mechanism where this compound may inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes. This is based on findings for a related batatasin III analog which was shown to reduce the expression of phosphorylated p65, a key component of the NF-κB complex[1].

G cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Activates Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Leads to Methylbatatasin This compound Methylbatatasin->IKK Inhibits

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

Experimental Workflow for In Vitro Studies

The following diagram outlines the key steps for evaluating the in vitro anti-inflammatory activity of this compound.

G start Start culture Culture RAW 264.7 Cells start->culture seed Seed cells in 96-well plates culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect viability_assay Cell Viability (MTT Assay) incubate->viability_assay no_assay Nitric Oxide (NO) Measurement (Griess Assay) collect->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Measurement (ELISA) collect->cytokine_assay end End no_assay->end cytokine_assay->end viability_assay->end

Caption: Workflow for in vitro anti-inflammatory screening.

Experimental Workflow for In Vivo Studies

This diagram provides a step-by-step workflow for the in vivo assessment of this compound using the carrageenan-induced paw edema model.

G start Start acclimatize Acclimatize Mice start->acclimatize group Group and Dose Animals (Vehicle, Positive Control, Test Compound) acclimatize->group induce Induce Edema with Carrageenan group->induce measure Measure Paw Volume/Thickness (0, 1, 2, 3, 4 hours) induce->measure analyze Calculate % Inhibition of Edema measure->analyze end End analyze->end

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

References

Application of 3'-O-Methylbatatasin III in Phytochemistry Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a stilbenoid, a class of natural phenolic compounds, that has been isolated from various plant species, including Pholidota chinensis. While research on this specific compound is still emerging, its structural similarity to other bibenzyls and stilbenoids, such as the well-studied batatasin III, suggests a range of potential applications in phytochemistry and drug discovery. This document provides an overview of the known applications of this compound, proposes potential areas of investigation based on related compounds, and offers detailed protocols for relevant experimental assays.

Known and Potential Applications

The primary reported biological activity of this compound is its phytotoxicity. However, based on the activities of the closely related compound batatasin III, several other promising research avenues can be explored.

1. Phytotoxic and Herbicidal Research (Established Application)

This compound has demonstrated significant phytotoxic effects, suggesting its potential as a natural herbicide.

2. Anti-inflammatory Research (Proposed Application)

Batatasin III exhibits anti-inflammatory properties by reducing the production of inflammatory mediators.[1][2][3] this compound may possess similar or enhanced anti-inflammatory activity.

3. Anticancer Research (Proposed Application)

Batatasin III has been shown to inhibit the migration of human lung cancer cells.[4] This suggests that this compound could be a valuable candidate for investigation in cancer research, particularly in the context of metastasis.

4. Antimicrobial Research (Proposed Application)

Batatasin III has demonstrated anti-quorum sensing activity, which is a mechanism that can disrupt bacterial communication and virulence.[5][6] This indicates that this compound could be explored as a novel antimicrobial agent that targets bacterial signaling pathways rather than directly killing the bacteria, potentially reducing the development of resistance.

5. Antioxidant Research (Proposed Application)

The parent compound, batatasin III, has shown antioxidant activity, as evidenced by its ability to scavenge DPPH radicals.[7] It is plausible that this compound also possesses antioxidant properties that could be beneficial in various therapeutic contexts.

Data Presentation

Table 1: Phytotoxic Activity of this compound against Lemna pausicostata

Activity AssessedTest OrganismIC50 Value (µM)Reference
Growth InhibitionLemna pausicostata89.9 - 180[8]
Cellular LeakageLemna pausicostata89.9 - 166[8]

Table 2: Reported Biological Activities of Batatasin III (for proposing research on this compound)

Biological ActivityModel SystemKey FindingsReference
Anti-inflammatoryLPS-induced RAW 264.7 macrophages and BV-2 microglial cellsSignificantly reduced nitric oxide, TNF-α, and IL-6 levels.[1][3]
AnticancerHuman lung cancer cells (H460)Inhibited cell migration by suppressing epithelial-to-mesenchymal transition and FAK-AKT signals.[4]
Anti-quorum SensingChromobacterium violaceum CV026Inhibited violacein production and biofilm formation.[5][6]
AntioxidantDPPH radical scavenging assayIC50 of 206.82 µg/mL.[7]
AntinociceptiveMouse models of inflammatory painElicited significant antinociceptive effects.[1][3]

Experimental Protocols

Protocol for Phytotoxicity Assay using Lemna pausicostata

This protocol is adapted from studies on the phytotoxicity of natural compounds on duckweed.[9][10][11][12][13]

Objective: To determine the phytotoxic effects of this compound on the growth and membrane integrity of Lemna pausicostata.

Materials:

  • Axenic cultures of Lemna pausicostata.

  • Sterile growth medium (e.g., Hoagland's medium).

  • This compound stock solution (dissolved in a suitable solvent like DMSO, with the final solvent concentration in the medium being non-toxic, typically <0.1%).

  • Sterile multi-well plates (e.g., 24-well plates).

  • Growth chamber with controlled temperature (25±2°C) and light (continuous cool-white fluorescent light).

  • Conductivity meter.

Procedure:

Growth Inhibition Assay:

  • Prepare a series of dilutions of this compound in the growth medium from the stock solution. A solvent control (medium with the same concentration of solvent used for the highest compound concentration) and a negative control (medium only) should be included.

  • Transfer a defined number of healthy L. pausicostata fronds (e.g., 2-3 colonies of 3-4 fronds each) into each well of the multi-well plate containing the different concentrations of the test compound and controls.

  • Incubate the plates in the growth chamber for a specified period (e.g., 7 days).

  • At the end of the incubation period, count the number of fronds in each well.

  • Calculate the percent inhibition of growth for each concentration relative to the negative control.

  • Determine the IC50 value (the concentration that causes 50% inhibition of growth) by plotting the percent inhibition against the concentration of this compound.

Cellular Leakage Assay:

  • Following the same initial setup as the growth inhibition assay, incubate the plates for a shorter duration (e.g., 24-48 hours).

  • At specified time points, measure the electrical conductivity of the medium in each well using a conductivity meter. An increase in conductivity indicates leakage of electrolytes from the cells, signifying membrane damage.

  • Calculate the percent increase in cellular leakage for each concentration relative to the negative control.

  • Determine the IC50 value for cellular leakage.

Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol is a standard method to screen for anti-inflammatory activity of natural compounds.

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS).

  • This compound stock solution in DMSO.

  • Griess reagent.

  • 96-well cell culture plates.

  • Cell incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A negative control group (untreated cells) and a positive control group (LPS-stimulated cells without the test compound) should be included.

  • After incubation, collect the cell culture supernatant.

  • Determine the NO concentration in the supernatant using the Griess reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • A standard curve using sodium nitrite should be prepared to quantify the NO concentration.

  • Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

Protocol for Cytotoxicity Assay (MTT Assay)

This is a widely used colorimetric assay to assess cell viability.

Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • Selected cancer cell line (e.g., A549 human lung carcinoma).

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Cell incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_bioassays Biological Activity Screening plant_material Plant Material (e.g., Pholidota chinensis) extraction Solvent Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification HSCCC fractionation->purification compound This compound purification->compound phytotoxicity Phytotoxicity Assay (Lemna pausicostata) compound->phytotoxicity Test Compound anti_inflammatory Anti-inflammatory Assay (NO Production) compound->anti_inflammatory Test Compound anticancer Cytotoxicity Assay (MTT Assay) compound->anticancer Test Compound antimicrobial Antimicrobial Assay (MIC Determination) compound->antimicrobial Test Compound antioxidant Antioxidant Assay (DPPH Scavenging) compound->antioxidant Test Compound

Caption: Experimental workflow for the study of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO Methylbatatasin This compound (Proposed) Methylbatatasin->NFkB Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

anticancer_logic start This compound inhibition Inhibition start->inhibition target Cancer Cell Migration & Invasion emt Epithelial-to-Mesenchymal Transition (EMT) target->emt fak_akt FAK-AKT Signaling Pathway target->fak_akt outcome Reduced Metastatic Potential emt->outcome fak_akt->outcome inhibition->target

Caption: Logical relationship for proposed anticancer activity.

References

3'-O-Methylbatatasin III: A Chemical Probe for Biological Investigations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylbatatasin III is a naturally occurring stilbenoid compound found in various plant species. With its unique chemical structure, it presents potential as a chemical probe for investigating several biological processes. This document provides detailed application notes and experimental protocols for utilizing this compound in biological studies, focusing on its phytotoxic and potential antimicrobial and quorum sensing inhibitory activities. The information is intended for researchers in academia and industry, including those in drug development, seeking to explore the biological functions of this compound.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₁₆H₁₈O₃[1][2]
Molecular Weight 258.31 g/mol [1][2]
CAS Number 101330-69-2[1]
Appearance Solid-
Solubility Soluble in DMSO, ethanol, methanol-
Storage Store at -20°C for long-term stability-

Biological Activities and Potential Applications

This compound has demonstrated distinct biological activities that make it a valuable tool for specific biological investigations.

Phytotoxic Activity

This compound exhibits significant phytotoxic effects, making it a useful probe for studying plant physiology, herbicide development, and plant-pathogen interactions. Studies have shown that it inhibits the growth of the aquatic plant Lemna pausicostata (duckweed) and induces cellular leakage, indicating a mechanism that disrupts cell membrane integrity.[3]

Quantitative Phytotoxicity Data for this compound against Lemna pausicostata

ActivityIC₅₀ Value (µM)
Growth Inhibition89.9 - 180
Cellular Leakage89.9 - 166

Data from Hernandez-Romero et al., 2005.[3]

A key advantage of this compound as a chemical probe in plant studies is its reported marginal cytotoxicity against animal cells, suggesting a degree of selectivity for plant cells.[3]

Potential Antimicrobial and Quorum Sensing Inhibitory Activity

As a stilbenoid, this compound is predicted to possess antimicrobial properties. The general mechanism of antimicrobial action for stilbenoids involves the disruption of the microbial cell membrane, leading to the leakage of intracellular components and eventual cell death.[1][4] While specific data for this compound is limited, a closely related compound, batatasin III, has been shown to inhibit quorum sensing in the bacterium Chromobacterium violaceum.[5] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. Therefore, this compound is a promising candidate for investigating quorum sensing inhibition and its potential as a lead compound for novel antimicrobial agents.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the biological activities of this compound.

Protocol for Assessing Phytotoxicity using Lemna minor (Duckweed) Growth Inhibition Assay

This protocol is adapted from standardized methods for testing the phytotoxicity of chemical substances on duckweed.[6][7]

Materials:

  • Lemna minor (duckweed) cultures

  • Sterile Steinberg medium (or other suitable growth medium)

  • This compound stock solution (in DMSO or ethanol)

  • Sterile 6-well plates or 100 mL glass beakers

  • Growth chamber with controlled lighting (continuous cool white light), temperature (25 ± 2°C), and humidity

  • Microscope or imaging system for frond counting

  • Data analysis software

Procedure:

  • Prepare Test Solutions: Prepare a series of dilutions of this compound in Steinberg medium from a concentrated stock solution. Include a solvent control (medium with the same concentration of DMSO or ethanol as the highest test concentration) and a negative control (medium only).

  • Inoculation: Transfer a defined number of healthy Lemna minor colonies (e.g., 3 colonies with a total of 9-12 fronds) into each well or beaker containing the test solutions.

  • Incubation: Place the plates or beakers in the growth chamber for 7 days.

  • Data Collection: At the end of the incubation period, count the number of fronds in each well or beaker.

  • Data Analysis: Calculate the percent inhibition of frond growth for each concentration relative to the negative control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.

Workflow for Phytotoxicity Assessment:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in Growth Medium A->B C Inoculate Lemna minor into Test Solutions B->C D Incubate for 7 days (Controlled Environment) C->D E Count Fronds D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the Lemna minor growth inhibition assay.

Protocol for Cellular Leakage Assay in Plant Tissues

This protocol measures the leakage of electrolytes from plant tissues as an indicator of cell membrane damage, adapted from established methods.[2][8]

Materials:

  • Plant leaf discs (e.g., from Arabidopsis thaliana or other suitable plants)

  • This compound test solutions

  • Deionized water

  • Conductivity meter

  • 12-well plates or small beakers

  • Shaker

Procedure:

  • Prepare Leaf Discs: Use a cork borer to create uniform leaf discs from healthy plant leaves.

  • Washing: Rinse the leaf discs with deionized water to remove any electrolytes released from the cut edges.

  • Treatment: Place a set number of leaf discs (e.g., 5-10) into each well or beaker containing the this compound test solutions or control solutions.

  • Incubation: Incubate the samples on a shaker at a gentle speed for a defined period (e.g., 4-24 hours).

  • Measure Conductivity (Initial): Measure the electrical conductivity of the solution in each well or beaker.

  • Induce Total Leakage: To determine the total electrolyte content, freeze the samples at -80°C for at least 1 hour and then thaw them at room temperature, or boil them for 15-20 minutes.

  • Measure Conductivity (Final): After the freeze-thaw or boiling step, measure the final electrical conductivity of the solutions.

  • Data Analysis: Calculate the percentage of electrolyte leakage for each treatment as: (Initial Conductivity / Final Conductivity) * 100.

Diagram of Cellular Leakage Mechanism:

G cluster_cell Plant Cell Membrane Cell Membrane Disruption Membrane Disruption Membrane->Disruption Cytoplasm Cytoplasm (High Electrolytes) Leakage Electrolyte Leakage Cytoplasm->Leakage releases Probe This compound Probe->Membrane Interacts with Disruption->Leakage

Caption: Proposed mechanism of this compound-induced cellular leakage.

Proposed Protocol for Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol is a standard method for screening for quorum sensing inhibitors based on the inhibition of violacein pigment production.[5][9]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • This compound stock solution (in DMSO)

  • N-hexanoyl-L-homoserine lactone (HHL), the autoinducer, if using a mutant strain

  • 96-well microtiter plates

  • Spectrophotometer (for measuring bacterial growth and violacein production)

Procedure:

  • Prepare Bacterial Culture: Grow an overnight culture of C. violaceum in LB broth.

  • Prepare Test Plate: In a 96-well plate, add LB broth, the bacterial inoculum, and serial dilutions of this compound. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Measure Bacterial Growth: Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth. This is crucial to ensure that the observed inhibition of violacein is not due to general cytotoxicity.

  • Quantify Violacein:

    • Centrifuge the plate to pellet the cells.

    • Remove the supernatant.

    • Add DMSO to each well to solubilize the purple violacein pigment from the cells.

    • Measure the absorbance of the solubilized violacein at 585 nm (OD₅₈₅).

  • Data Analysis: Normalize the violacein production to bacterial growth (OD₅₈₅ / OD₆₀₀). Calculate the percent inhibition of violacein production for each concentration compared to the positive control. Determine the IC₅₀ for quorum sensing inhibition.

Quorum Sensing Inhibition Workflow:

A Prepare C. violaceum Culture B Incubate with this compound (24-48h, 30°C) A->B C Measure Bacterial Growth (OD600) B->C D Extract Violacein with DMSO B->D F Calculate % Inhibition (Normalized to Growth) C->F E Measure Violacein (OD585) D->E E->F G Determine IC50 F->G

Caption: Workflow for the C. violaceum quorum sensing inhibition assay.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising chemical probe for investigating phytotoxicity and holds potential for studies on antimicrobial activity and quorum sensing inhibition. The provided protocols offer a starting point for researchers to explore the biological effects of this compound. Further studies are warranted to elucidate its specific molecular targets and detailed mechanisms of action, which will enhance its utility as a precise tool in biological research and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3'-O-Methylbatatasin III. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of this target molecule.

Proposed Synthetic Pathway

Currently, a specific total synthesis of this compound is not widely documented in publicly available literature. Therefore, we propose a robust and flexible synthetic strategy based on well-established organic chemistry principles. This approach involves a convergent synthesis utilizing a Wittig reaction to form the bibenzyl core, followed by reduction. This pathway is chosen for its high functional group tolerance and generally good yields.

The overall strategy involves the synthesis of two key fragments: a phosphonium salt derived from 3-methoxybenzyl bromide and an aldehyde derived from 3-hydroxy-5-methoxybenzaldehyde.

Figure 1: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield of this compound synthesis?

A1: The most critical steps are typically the Wittig reaction and the final deprotection. The Wittig reaction yield can be sensitive to the base used, reaction temperature, and the purity of the reactants. The deprotection step can be challenging if the protecting group is difficult to remove without affecting the other functional groups in the molecule.

Q2: Can I use a different coupling reaction instead of the Wittig reaction?

A2: Yes, other coupling reactions like the Suzuki or Heck coupling could be employed to form the bibenzyl core. For a Suzuki coupling, you would need to synthesize the corresponding boronic acid or ester derivatives of the two aromatic fragments. The choice of reaction will depend on the availability of starting materials and the specific functional groups present.

Q3: Why is protection of the phenolic hydroxyl group necessary?

A3: The phenolic hydroxyl group is acidic and can interfere with many organometallic reagents, including the ylide intermediate in the Wittig reaction. Protection of this group, for example as a methoxymethyl (MOM) ether, prevents unwanted side reactions and improves the yield of the desired coupling product.

Q4: What is the best method to reduce the stilbene intermediate to the final bibenzyl structure?

A4: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a highly effective and clean method for reducing the double bond of the stilbene intermediate to a single bond, yielding the desired bibenzyl core structure.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound via the proposed Wittig reaction route.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Wittig reaction 1. Incomplete formation of the ylide. 2. Decomposition of the ylide. 3. Impure aldehyde or phosphonium salt. 4. Steric hindrance.1. Use a stronger base (e.g., n-BuLi, NaH) under anhydrous conditions. 2. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). 3. Purify reactants by recrystallization or column chromatography. 4. Consider a less sterically hindered phosphonium salt if possible.
Formation of side products in Wittig reaction 1. Self-condensation of the aldehyde. 2. E/Z isomerization of the stilbene product.1. Add the aldehyde slowly to the pre-formed ylide solution at low temperature. 2. Stereoselectivity can be influenced by the choice of solvent and base; consult literature for conditions favoring the desired isomer.
Incomplete reduction of the stilbene 1. Inactive catalyst. 2. Insufficient hydrogen pressure or reaction time.1. Use fresh Pd/C catalyst. 2. Increase hydrogen pressure and/or reaction time. Ensure efficient stirring.
Difficulty in the final deprotection step 1. The protecting group is too stable. 2. Decomposition of the product under deprotection conditions.1. Use stronger acidic conditions for MOM group removal (e.g., HCl in methanol). 2. Screen different deprotection methods and monitor the reaction carefully by TLC to avoid over-reaction.
Purification challenges 1. Co-elution of product with byproducts (e.g., triphenylphosphine oxide from the Wittig reaction).1. For triphenylphosphine oxide removal, precipitation from a non-polar solvent or specific column chromatography conditions may be necessary. 2. Consider recrystallization as a final purification step.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Overall Yield Check_Wittig Analyze Wittig Reaction Step Start->Check_Wittig Check_Reduction Analyze Reduction Step Check_Wittig->Check_Reduction Yield OK Troubleshoot_Wittig Adjust Base, Temp, Purity (See Table 1) Check_Wittig->Troubleshoot_Wittig Low Yield/ Side Products Check_Deprotection Analyze Deprotection Step Check_Reduction->Check_Deprotection Yield OK Troubleshoot_Reduction Use Fresh Catalyst, Increase H2 Pressure/Time Check_Reduction->Troubleshoot_Reduction Incomplete Reaction Purify Optimize Purification Check_Deprotection->Purify Yield OK Troubleshoot_Deprotection Screen Deprotection Methods Check_Deprotection->Troubleshoot_Deprotection Low Yield/ Decomposition Troubleshoot_Wittig->Start Troubleshoot_Reduction->Start Troubleshoot_Deprotection->Start

Figure 2: Troubleshooting decision tree for the synthesis.

Experimental Protocols

Protocol 1: Wittig Reaction for Stilbene Intermediate Synthesis
  • Preparation of the Ylide:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend 3-methoxybenzyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. The solution should turn a deep orange or red color, indicating the formation of the ylide.

    • Allow the mixture to stir at -78 °C for 1 hour.

  • Reaction with Aldehyde:

    • Dissolve the protected 3-hydroxy-5-methoxybenzaldehyde (1.0 eq.) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the stilbene intermediate.

Protocol 2: Reduction of the Stilbene Intermediate
  • Reaction Setup:

    • Dissolve the stilbene intermediate (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

    • Place the reaction mixture in a hydrogenation apparatus.

  • Hydrogenation:

    • Evacuate the reaction vessel and backfill with hydrogen gas (H₂). Repeat this process three times.

    • Pressurize the vessel with H₂ (typically 1-3 atm, or as needed) and stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude bibenzyl product.

    • If necessary, purify further by column chromatography or recrystallization.

Disclaimer: The synthetic protocols provided are based on general procedures for analogous reactions and should be adapted and optimized for the specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical synthesis.

3'-O-Methylbatatasin III stability and optimal storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and optimal storage of 3'-O-Methylbatatasin III. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container, protected from moisture and direct sunlight. For short-term storage, 4°C is acceptable.[1] For long-term storage, -20°C is recommended.[2]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored in tightly sealed containers, protected from moisture. For storage up to one month, -20°C is suitable. For longer-term storage of up to six months, -80°C is recommended.[1]

Q3: What solvents are compatible with this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 100 mg/mL or greater.[1] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[3]

Q4: Are there any substances that are incompatible with this compound?

Yes, you should avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as they are incompatible with this compound.[2]

Troubleshooting Guide

Issue 1: I am seeing unexpected or inconsistent results in my experiments.

Poor storage and handling can lead to the degradation of this compound, which may affect your experimental outcomes.

  • Verify Storage Conditions: Ensure that the compound, both in solid form and in solution, has been stored according to the recommended temperature and protection from light and moisture.

  • Consider Solvent Stability: If you have had a stock solution stored for an extended period, consider preparing a fresh solution. While solutions can be stored at -80°C for up to six months, stability may vary depending on the solvent used and the frequency of freeze-thaw cycles.[1]

  • Check for Contamination: Review your handling procedures to minimize the risk of contamination. Ensure you are using appropriate personal protective equipment, such as gloves and safety goggles, and working in a well-ventilated area.[2]

Issue 2: The compound will not fully dissolve in my chosen solvent.

  • Confirm Solvent Compatibility: Double-check that you are using a recommended solvent such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[1][3]

  • Increase Solubility: For some compounds, gentle warming or sonication can aid in dissolution. For in vivo applications requiring suspension, ultrasonic treatment may be necessary.[1] For instance, to prepare a 2.5 mg/mL suspended solution, you can use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which requires sonication.[1]

Storage Condition Summary

FormStorage TemperatureDurationAdditional Requirements
Solid (Powder) 4°CShort-termSealed container, away from moisture.[1]
-20°CLong-termTightly sealed container, in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2]
In Solvent -20°CUp to 1 monthSealed storage, away from moisture.[1]
-80°CUp to 6 monthsSealed storage, away from moisture.[1]

Experimental Protocols

General Protocol for Assessing Compound Stability in Solution

This protocol provides a general framework for assessing the stability of this compound in a specific solvent system.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the stock solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial purity and concentration. This will serve as your baseline.

  • Sample Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock. Store these aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

  • Sample Analysis: Allow the aliquot to come to room temperature and analyze it using the same analytical method as in Step 2.

  • Data Comparison: Compare the purity and concentration of the stored aliquots to the initial (Time 0) analysis. A significant decrease in concentration or the appearance of new peaks in the chromatogram indicates degradation.

Visual Guides

StorageWorkflow start Start: Received This compound solid_or_solution Is the compound in solid form or solution? start->solid_or_solution storage_duration_solid Intended storage duration? solid_or_solution->storage_duration_solid Solid storage_duration_solution Intended storage duration? solid_or_solution->storage_duration_solution Solution short_term_solid Store at 4°C. Sealed container, away from moisture. storage_duration_solid->short_term_solid Short-term long_term_solid Store at -20°C. Tightly sealed, cool, well-ventilated area. Away from sunlight and ignition sources. storage_duration_solid->long_term_solid Long-term short_term_solution Store at -20°C. Up to 1 month. Sealed, away from moisture. storage_duration_solution->short_term_solution <= 1 Month long_term_solution Store at -80°C. Up to 6 months. Sealed, away from moisture. storage_duration_solution->long_term_solution > 1 Month end End: Proceed with experiment short_term_solid->end long_term_solid->end short_term_solution->end long_term_solution->end

Caption: Decision workflow for the storage of this compound.

HandlingTroubleshooting start Start: Inconsistent experimental results check_storage Verify storage conditions (temperature, light, moisture) start->check_storage check_solution_age Is the stock solution fresh? check_storage->check_solution_age Storage OK correct_storage Action: Move to recommended storage conditions check_storage->correct_storage Storage Incorrect check_handling Review handling procedures for contamination check_solution_age->check_handling Yes prepare_fresh_solution Action: Prepare a fresh stock solution check_solution_age->prepare_fresh_solution No improve_handling Action: Implement stricter aseptic techniques and use appropriate PPE check_handling->improve_handling Handling Issues Identified rerun_experiment Rerun experiment check_handling->rerun_experiment Handling OK correct_storage->prepare_fresh_solution prepare_fresh_solution->rerun_experiment improve_handling->rerun_experiment

References

Troubleshooting 3'-O-Methylbatatasin III solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-O-Methylbatatasin III. The following information addresses common solubility issues and offers guidance on solution preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO.[1] It is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[2]

Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media for cell-based assays. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, ensure the final DMSO concentration in your culture medium is low, preferably below 0.1%, to avoid solvent-induced toxicity and precipitation. When preparing your working solution, add the stock solution to the pre-warmed media dropwise while gently vortexing to facilitate mixing.

Q3: How can I increase the solubility of this compound if I'm still facing issues?

A3: To enhance solubility, you can warm the solution in a 37°C water bath and use sonication for a short period.[2] This can help dissolve any small precipitates that may have formed. However, always ensure that your compound is stable at this temperature.

Q4: What are the recommended storage conditions for this compound solutions?

A4: this compound powder should be stored at 4°C in a sealed container, away from moisture.[1] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to prepare fresh working solutions on the day of use.[2] Avoid repeated freeze-thaw cycles of the stock solution.

Solubility Data

The following tables summarize the quantitative solubility data for this compound in various solvents and formulations.

Table 1: Solubility in Organic Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)
DMSO≥ 100[1]387.13[1]

Table 2: Formulations for In Vivo Studies [1]

Solvent SystemSolubility (mg/mL)Molar Concentration (mM)Solution Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline2.59.68Suspended solution; requires sonication
10% DMSO, 90% (20% SBE-β-CD in saline)2.59.68Suspended solution; requires sonication
10% DMSO, 90% corn oil≥ 2.5≥ 9.68Clear solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.58 mg of the compound (Molecular Weight: 258.31 g/mol ).

  • Adding Solvent: Add the calculated volume of high-purity DMSO to the tube. For 2.58 mg, add 1 mL of DMSO.

  • Dissolving the Compound: Vortex the solution until the compound is fully dissolved. If necessary, briefly warm the tube to 37°C and sonicate.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture

  • Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.

  • Dilution: While gently vortexing the pre-warmed media, add the calculated volume of the stock solution dropwise. This gradual addition helps to prevent precipitation.

  • Final Check: Visually inspect the working solution for any signs of precipitation before adding it to your cells.

Troubleshooting Workflows

The following diagrams illustrate logical steps for troubleshooting common solubility issues.

G start Start: Solubility Issue Observed check_solvent Is the correct solvent being used? (e.g., DMSO for stock) start->check_solvent check_concentration Is the final concentration too high? check_solvent->check_concentration Yes use_recommended Use recommended solvent (DMSO). check_solvent->use_recommended No lower_concentration Lower the final working concentration. check_concentration->lower_concentration Yes warm_sonicate Warm solution to 37°C and sonicate. check_concentration->warm_sonicate No check_precipitation Is precipitation still observed? warm_sonicate->check_precipitation end_success Solution is ready for use. check_precipitation->end_success No end_fail Consider alternative formulation or consult technical support. check_precipitation->end_fail Yes

Troubleshooting workflow for initial solubility issues.

G start Start: Precipitation in Aqueous Media check_dmso_conc Is final DMSO concentration < 0.1%? start->check_dmso_conc adjust_dmso Adjust dilution to lower final DMSO concentration. check_dmso_conc->adjust_dmso No check_dilution_method Was stock added to pre-warmed media while vortexing? check_dmso_conc->check_dilution_method Yes correct_dilution Follow correct dilution protocol. check_dilution_method->correct_dilution No check_media_components Are there known interactions with media components? check_dilution_method->check_media_components Yes test_in_pbs Test solubility in a simpler buffer (e.g., PBS). check_media_components->test_in_pbs Yes end_success Precipitation resolved. check_media_components->end_success No end_fail Consider alternative delivery method (e.g., formulation with SBE-β-CD). test_in_pbs->end_fail

Troubleshooting workflow for precipitation during aqueous dilution.

References

Technical Support Center: Optimizing 3'-O-Methylbatatasin III Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 3'-O-Methylbatatasin III from natural sources. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate efficient and successful extraction processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a stilbenoid primarily found in plants of the Dioscoreaceae family, commonly known as yams. It has also been isolated from various orchid species, including those from the genera Epidendrum and Pholidota.

Q2: Which solvents are most effective for extracting this compound?

A2: Methanol and ethanol, as well as their aqueous mixtures (e.g., 60-80% ethanol), are generally the most effective solvents for extracting stilbenoids like this compound. Acetone can also be used, but may result in lower yields compared to alcohols. The choice of solvent may depend on the specific plant matrix and the intended subsequent purification steps.

Q3: What extraction methods can be used to isolate this compound?

A3: Several methods can be employed, ranging from traditional to modern techniques. These include:

  • Maceration: A simple soaking method at room temperature.

  • Soxhlet Extraction: A continuous extraction method using heat.

  • Ultrasonic-Assisted Extraction (UAE): Uses sound waves to enhance extraction efficiency, often at elevated temperatures (e.g., 60°C).

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.

  • Accelerated Solvent Extraction (ASE): Uses high temperature and pressure to increase extraction speed and efficiency.

Q4: How can the purity of the this compound extract be improved?

A4: After the initial extraction, purification is crucial. This is typically achieved through various chromatographic techniques. A common approach involves initial fractionation using column chromatography with silica gel, followed by further purification using Sephadex LH-20 column chromatography. For high-purity isolates, High-Performance Liquid Chromatography (HPLC) is often used as a final polishing step.

Q5: What are the known biological activities of this compound?

A5: this compound has demonstrated several biological activities, including antioxidant and anti-inflammatory properties. Its potential to modulate signaling pathways involved in inflammation, such as NF-κB and MAPK, is an active area of research.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Inefficient Solvent: The polarity of the solvent may not be optimal for the target compound in your specific plant material. 2. Inadequate Extraction Time: The extraction period may be too short to allow for complete diffusion of the compound from the plant matrix. 3. Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, leading to degradation. 4. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration and surface area for extraction.1. Solvent Optimization: Test a range of solvents, including methanol, ethanol, and their aqueous solutions (e.g., 70% ethanol). Perform small-scale pilot extractions to determine the best solvent for your material. 2. Time Course Study: Conduct a time-course study to identify the optimal extraction duration for your chosen method. 3. Temperature Optimization: For methods like UAE, experiment with a temperature range (e.g., 40-70°C). For maceration, consider gentle heating if the compound is stable. 4. Grinding: Ensure the plant material is finely ground to a consistent particle size to maximize surface area.
Co-extraction of Impurities 1. Solvent Non-selectivity: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. 2. Complex Plant Matrix: The source material may naturally contain a high concentration of interfering compounds like chlorophyll and lipids.1. Solvent Polarity Adjustment: Try a more selective solvent system. For example, if using pure methanol, try a methanol-water mixture to target more polar compounds. 2. Pre-extraction/Defatting: For materials rich in lipids, a pre-extraction step with a non-polar solvent like hexane can remove these interfering substances before the main extraction. 3. Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning step (e.g., with ethyl acetate and water) to separate compounds based on their differential solubility.
Degradation of this compound 1. Excessive Heat: High temperatures during extraction (e.g., in Soxhlet) or solvent evaporation can cause degradation of stilbenoids. 2. Exposure to Light: Some phenolic compounds are sensitive to light and can degrade upon prolonged exposure. 3. Oxidation: The presence of oxygen can lead to the oxidative degradation of phenolic compounds.1. Use of Milder Extraction Methods: Opt for methods that use lower temperatures, such as maceration or UAE at a controlled temperature. Use a rotary evaporator under reduced pressure for solvent removal. 2. Protection from Light: Conduct extraction and subsequent handling in amber glassware or under low-light conditions. 3. Inert Atmosphere: If oxidation is suspected, consider degassing the solvent or performing the extraction under an inert atmosphere (e.g., nitrogen).
Difficulty in Chromatographic Purification 1. Poor Separation on Silica Gel: The polarity of the mobile phase may not be suitable for resolving this compound from other co-extracted compounds. 2. Co-elution of Isomers or Structurally Similar Compounds: The plant source may contain isomers or other bibenzyl compounds with very similar chromatographic behavior.1. Mobile Phase Optimization: Systematically vary the solvent gradient in your column chromatography to improve resolution. Thin Layer Chromatography (TLC) can be used for rapid testing of different solvent systems. 2. Use of Different Stationary Phases: If silica gel provides poor separation, consider using other stationary phases like Sephadex LH-20, which separates based on molecular size and polarity. 3. High-Resolution Techniques: Employ preparative HPLC with a suitable column (e.g., C18) for the final purification of closely eluting compounds.

Data Presentation

Table 1: Comparison of Extraction Yields from Dioscorea bulbifera Tubers Using Different Solvents.

SolventExtraction MethodPercentage Yield (%)
AqueousMaceration14.2
EthanolMaceration7.1
MethanolMaceration5.7

Note: This data is for the whole extract from a species known to contain bibenzyl compounds and serves as a general guide for solvent selection.

Experimental Protocols

Protocol 1: Maceration and Column Chromatography for Isolation of this compound

This protocol is based on the successful isolation from orchid species.

1. Plant Material Preparation:

  • Dry the plant material (e.g., whole plant, rhizomes) at room temperature in a well-ventilated area, protected from direct sunlight.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Maceration Extraction:

  • Soak the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) in a large, sealed container.

  • Allow the mixture to stand for 72 hours at room temperature with occasional agitation.

  • Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Silica Gel Column Chromatography:

  • Prepare a silica gel column packed with an appropriate amount of silica gel in a non-polar solvent (e.g., hexane).

  • Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.

4. Sephadex LH-20 Column Chromatography:

  • Pack a column with Sephadex LH-20 and equilibrate with methanol.

  • Dissolve the combined fractions from the silica gel column in a small volume of methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with methanol, collecting fractions.

  • Monitor the fractions by TLC to identify those containing this compound.

5. High-Performance Liquid Chromatography (HPLC) Purification:

  • For final purification, use a preparative HPLC system with a C18 column.

  • Dissolve the semi-purified fraction in the mobile phase.

  • Inject the sample and elute with an isocratic or gradient mobile phase (e.g., a mixture of methanol and water).

  • Monitor the elution at a suitable UV wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

  • Verify the purity of the final compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Bibenzyls from Dioscorea Species

This protocol is adapted from methods used for extracting phenolic compounds from Dioscorea species.

1. Plant Material Preparation:

  • Follow the same procedure as in Protocol 1 for drying and grinding the plant material.

2. Ultrasonic-Assisted Extraction:

  • Place a known amount of the powdered plant material (e.g., 10 g) in an Erlenmeyer flask.

  • Add the extraction solvent, for example, 100 mL of 60% aqueous ethanol.

  • Place the flask in an ultrasonic bath.

  • Perform the extraction at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • After extraction, filter the mixture and collect the supernatant.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants and concentrate using a rotary evaporator.

3. Further Purification:

  • The resulting crude extract can be further purified using the chromatographic steps outlined in Protocol 1 (steps 3-5).

Mandatory Visualization

experimental_workflow start Plant Material (e.g., Dioscorea sp.) prep Drying and Grinding start->prep extraction Extraction (Maceration, UAE, etc.) Solvent: Methanol/Ethanol prep->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Optional: Liquid-Liquid Partitioning crude_extract->partition silica Silica Gel Column Chromatography crude_extract->silica Direct to Chromatography partition->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Cascade (ERK, JNK, p38) receptor->mapk ikk IKK Complex receptor->ikk stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor compound This compound compound->mapk Inhibition compound->ikk Inhibition genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) mapk->genes Activates Transcription Factors (e.g., AP-1) nfkb_ikb NF-κB - IκB ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_n->genes Activates Transcription

Technical Support Center: 3'-O-Methylbatatasin III Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 3'-O-Methylbatatasin III. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Compound Handling and Preparation

Question: I'm having trouble dissolving this compound. What is the recommended solvent?

Answer: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Question: My compound precipitates in the cell culture medium after dilution from the DMSO stock. How can I prevent this?

Answer: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Optimize Dilution: Instead of a single large dilution step, perform serial dilutions.

  • Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the compound.

  • Vortexing: Gently vortex the diluted solution immediately after adding the DMSO stock to the medium to ensure it is well-dispersed.

  • Serum Concentration: The presence of serum in the medium can sometimes help to solubilize hydrophobic compounds. Ensure your serum concentration is consistent across experiments.

  • Lower Final Concentration: If precipitation persists, you may need to work with lower final concentrations of the compound.

Experimental Design & Execution

Question: I am not observing the expected anti-inflammatory effect of this compound in my LPS-stimulated RAW 264.7 macrophage assay. What could be the reason?

Answer: Several factors could contribute to this. Consider the following:

  • Compound Concentration: You may need to perform a dose-response experiment to determine the optimal effective concentration.

  • Pre-incubation Time: The timing of compound addition relative to LPS stimulation is critical. Typically, cells are pre-incubated with the compound for 1-2 hours before adding LPS.

  • LPS Activity: Ensure your LPS is potent and used at an appropriate concentration to induce a robust inflammatory response.

  • Cell Health: The health and passage number of your RAW 264.7 cells can significantly impact their responsiveness. Ensure you are using healthy, low-passage cells.

  • Assay Sensitivity: Verify that your nitric oxide detection assay (e.g., Griess assay) is sensitive enough to detect changes in your experimental setup.

Question: I am seeing high cytotoxicity in my cell viability assays, even at low concentrations of this compound. What should I do?

Answer:

  • Confirm with a Different Assay: Use an orthogonal method to confirm cytotoxicity. For example, if you are using a metabolic assay like MTT, try a membrane integrity assay such as LDH release.

  • Check Solvent Toxicity: Run a vehicle control with the highest concentration of DMSO used in your experiment to rule out solvent-induced toxicity.

  • Reduce Incubation Time: The cytotoxic effect may be time-dependent. Try reducing the incubation time with the compound.

  • Purity of the Compound: Ensure the purity of your this compound batch. Impurities could be contributing to the observed toxicity.

Data Presentation

The following tables are templates for summarizing quantitative data from your experiments with this compound. Populate these tables with your experimental results for easy comparison and analysis.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., MCF-7 (Breast Cancer)24[Insert Your Data]
48[Insert Your Data]
72[Insert Your Data]
e.g., A549 (Lung Cancer)24[Insert Your Data]
48[Insert Your Data]
72[Insert Your
Data]
e.g., HeLa (Cervical Cancer)24[Insert Your Data]
48[Insert Your Data]
72[Insert Your Data]

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

ParameterTreatment Concentration (µM)Inhibition (%)IC50 (µM)
Nitric Oxide (NO) Production [Your Conc. 1][Insert Your Data][Insert Your Data]
[Your Conc. 2][Insert Your Data]
[Your Conc. 3][Insert Your Data]
iNOS Protein Expression [Your Conc. 1][Insert Your Data][Insert Your Data]
[Your Conc. 2][Insert Your Data]
[Your Conc. 3][Insert Your Data]
COX-2 Protein Expression [Your Conc. 1][Insert Your Data][Insert Your Data]
[Your Conc. 2][Insert Your Data]
[Your Conc. 3][Insert Your Data]

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the biological activities of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (in 100 µL of medium) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the no-treatment control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.

Protocol 3: Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

Objective: To determine the effect of this compound on the protein expression of iNOS, COX-2, and key proteins in the NF-κB signaling pathway (e.g., p-p65, p65, p-IκBα, IκBα).

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound, DMSO, LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for an appropriate time (e.g., 24 hours for iNOS/COX-2, 15-60 minutes for NF-κB pathway proteins).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat Treat Cells with This compound (Dose-Response) prep_compound->treat prep_cells Culture and Seed Cells (e.g., RAW 264.7, Cancer Cell Lines) prep_cells->treat stimulate Stimulate with LPS (for inflammation assays) treat->stimulate viability Cell Viability Assay (MTT) treat->viability inflammation Anti-inflammatory Assays (Griess, Western Blot) stimulate->inflammation analysis Calculate IC50 Values Analyze Protein Expression viability->analysis mechanism Mechanism of Action (Western Blot for Signaling Pathways) inflammation->mechanism inflammation->analysis mechanism->analysis

Caption: Workflow for investigating the bioactivity of this compound.

Diagram 2: Hypothesized Anti-inflammatory Signaling Pathway

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB (p65/p50) Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes iNOS iNOS Genes->iNOS COX2 COX-2 Genes->COX2 NO NO iNOS->NO PGs Prostaglandins COX2->PGs Methylbatatasin This compound Methylbatatasin->IKK Inhibits? Methylbatatasin->NFkB Inhibits Translocation?

Caption: Potential mechanism of this compound in the NF-κB pathway.

Diagram 3: Troubleshooting Logic for Inconsistent Results

G cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start Inconsistent Experimental Results solubility Solubility/Precipitation in Media? start->solubility passage High Cell Passage Number? start->passage pipetting Pipetting Errors? start->pipetting stability Degradation at 37°C? solubility->stability confluency Inconsistent Seeding Density/Confluency? passage->confluency health Poor Cell Health/ Contamination? confluency->health reagents Reagent Variability/ Expiration? pipetting->reagents edge_effects Plate Edge Effects? reagents->edge_effects

Caption: Troubleshooting flowchart for inconsistent experimental outcomes.

References

Technical Support Center: 3'-O-Methylbatatasin III Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3'-O-Methylbatatasin III.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a natural phenanthrene derivative found in various plant species. It is a stilbenoid, a class of organic compounds characterized by a 1,2-diphenylethylene moiety. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 101330-69-2
Molecular Formula C₁₆H₁₈O₃
Molecular Weight 258.31 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.
Appearance Not specified in the provided results.

Q2: What are the primary sources for isolating this compound?

A2: this compound can be isolated from various plant sources, notably from the family Dioscoreaceae and the whole plants of Pholidota chinensis. It has also been reported in Pleione bulbocodioides and Gymnadenia conopsea.

Q3: What are the common methods for purifying this compound?

A3: The most common methods for purifying this compound involve a combination of chromatographic techniques. A typical workflow includes initial fractionation by silica gel column chromatography followed by preparative high-speed counter-current chromatography (HSCCC) for final purification. High-performance liquid chromatography (HPLC) can also be employed for further purification.

Q4: How can the purity and identity of this compound be confirmed after purification?

A4: The purity of the isolated compound is typically assessed using analytical techniques such as ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC). Structural identification and confirmation are carried out using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Crude Extract - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Degradation of the compound during extraction.- Use a solvent in which this compound is highly soluble (e.g., methanol, ethyl acetate). - Optimize extraction parameters (e.g., duration, temperature, agitation). - Avoid prolonged exposure to high temperatures or harsh pH conditions that could lead to degradation.
Poor Separation in Silica Gel Column Chromatography - Inappropriate solvent system. - Overloading of the column. - Improper packing of the column.- Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation. - Ensure the sample load does not exceed the column's capacity. - Pack the column carefully to avoid channeling and ensure a uniform stationary phase.
Co-elution of Impurities in HSCCC - Suboptimal two-phase solvent system. - Incorrect flow rate or rotational speed.- Systematically screen and optimize the n-hexane/ethyl acetate/methanol/water solvent system ratios to improve resolution. A reported successful system is n-hexane/ethyl acetate/methanol/water (1.6:0.8:1.2:0.4, v/v/v/v). - Adjust the flow rate and rotational speed of the HSCCC instrument to enhance separation efficiency.
Compound Degradation During Purification - Exposure to light, heat, or extreme pH. - Presence of oxidative enzymes in the initial plant extract.- Conduct purification steps in a controlled environment, protecting the sample from light and high temperatures. - Use buffers to maintain a stable pH. - Consider adding antioxidants or enzyme inhibitors to the initial extract.
Formation of Emulsions During Liquid-Liquid Extraction - High concentration of surfactant-like compounds in the plant matrix. - Vigorous shaking of the separatory funnel.- Instead of shaking, gently swirl or invert the separatory funnel to minimize emulsion formation. - Add a small amount of a different organic solvent to alter the polarity and break the emulsion. - Centrifugation or filtration through glass wool can also help to separate the layers.
Inaccurate Purity Assessment by HPLC/UHPLC - Inappropriate column or mobile phase. - Incorrect detection wavelength.- Select a suitable HPLC column (e.g., C18) and optimize the mobile phase composition for sharp, symmetrical peaks. - Determine the optimal detection wavelength for this compound by acquiring its UV spectrum.

Experimental Protocols

Detailed Methodology for Purification of this compound from Pholidota chinensis

This protocol is based on the methodology described for the purification of stilbenoids from Pholidota chinensis.

  • Extraction:

    • Air-dry and powder the whole plants of Pholidota chinensis.

    • Extract the powdered plant material with 95% ethanol three times at room temperature.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography (Fractionation):

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol to obtain several fractions.

  • High-Speed Counter-Current Chromatography (HSCCC) Purification:

    • Analyze the fractions from the silica gel column by HPLC to identify those containing this compound.

    • Pool the relevant fractions and subject them to preparative HSCCC.

    • Use a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (1.6:0.8:1.2:0.4, v/v/v/v).

    • Perform the separation in head-to-tail elution mode at a specific flow rate and rotational speed.

    • Monitor the effluent with a UV detector and collect fractions based on the chromatogram.

  • Purity and Structural Confirmation:

    • Analyze the collected fractions containing the purified compound by UHPLC to determine purity (expected to be >94%).

    • Confirm the chemical structure of this compound using mass spectrometry (MS) and NMR (¹H and ¹³C) spectroscopy.

Visualizations

Purification_Workflow cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Fractionation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis plant_material Powdered Plant Material (Pholidota chinensis) crude_extract Crude Ethanol Extract plant_material->crude_extract 95% Ethanol partitioning Liquid-Liquid Partitioning crude_extract->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel Ethyl Acetate Fraction fractions Semi-purified Fractions silica_gel->fractions hsccc Preparative HSCCC fractions->hsccc purified_compound Purified this compound hsccc->purified_compound purity Purity Analysis (UHPLC) purified_compound->purity structure Structural Elucidation (MS, NMR) purified_compound->structure

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity after HSCCC check_separation Review HSCCC Chromatogram start->check_separation overlapping_peaks Overlapping or Broad Peaks check_separation->overlapping_peaks Poor Resolution good_peaks Sharp, Well-Resolved Peaks check_separation->good_peaks Good Resolution optimize_hsccc Optimize HSCCC Parameters (Solvent System, Flow Rate) overlapping_peaks->optimize_hsccc check_fractionation Re-evaluate Pre-purification Step (Silica Gel Chromatography) overlapping_peaks->check_fractionation check_purity_method Verify Analytical Method (HPLC/UHPLC) good_peaks->check_purity_method optimize_hsccc->start Re-run HSCCC check_fractionation->start Re-fractionate end Achieved High Purity check_purity_method->end Method Validated

Caption: A logical troubleshooting diagram for low purity issues.

Technical Support Center: 3'-O-Methylbatatasin III Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-O-Methylbatatasin III. The following sections address common issues encountered during experimental analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound is a stilbenoid, a class of natural phenolic compounds.[1][2] Understanding its degradation is crucial for drug development and stability studies, as degradation products can impact the efficacy, safety, and shelf-life of a potential therapeutic agent. Forced degradation studies are essential to identify potential degradants, elucidate degradation pathways, and develop stability-indicating analytical methods.[3]

Q2: What are the likely degradation pathways for this compound under experimental stress conditions?

Based on the chemical structure of this compound, a substituted bibenzyl, the primary degradation pathways under forced degradation conditions (hydrolysis, oxidation, and photolysis) are likely to involve:

  • Oxidation: The phenol and methoxy groups are susceptible to oxidation. This can lead to the formation of quinone-type structures, hydroxylation of the aromatic rings, or cleavage of the ethyl bridge.[4][5][6][7]

  • Photodegradation: As a stilbenoid, this compound is likely sensitive to light. Photodegradation can induce isomerization and cyclization reactions, potentially forming phenanthrene-like derivatives.[4][5][6]

  • Hydrolysis: The ether linkages of the methoxy groups could potentially be hydrolyzed to hydroxyl groups under strong acidic conditions, although this is generally a difficult reaction for phenol ethers.[1][8]

Q3: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented in the literature, based on the degradation of similar compounds like resveratrol and other phenolic compounds, potential degradation products could include:

  • Oxidative Products:

    • Quinones formed from the oxidation of the phenolic hydroxyl group.

    • Products resulting from the cleavage of the ethyl bridge, potentially leading to substituted benzaldehydes or benzoic acids.

    • Additional hydroxylated derivatives.

  • Photodegradation Products:

    • Isomers of this compound.

    • Cyclized products forming phenanthrene or dihydrophenanthrene structures.

  • Hydrolytic Products:

    • Demethylated products where one or both methoxy groups are converted to hydroxyl groups.

Troubleshooting Guides

Problem 1: I am not observing any degradation of this compound in my forced degradation studies.

  • Possible Cause: The stress conditions are not stringent enough.

    • Solution: Increase the concentration of the acid, base, or oxidizing agent. For thermal degradation, increase the temperature. For photolytic degradation, increase the light intensity or exposure time. It is important to perform these increases in a stepwise manner to avoid complete degradation of the molecule.

  • Possible Cause: The analytical method is not sensitive enough to detect low levels of degradation products.

    • Solution: Optimize your HPLC or UPLC-MS method. Ensure the mobile phase composition and gradient are suitable for separating polar and non-polar degradants. Check the detector wavelength to ensure it is appropriate for both the parent compound and potential degradation products.

Problem 2: I am observing too many peaks in my chromatogram, and I cannot identify the primary degradation products.

  • Possible Cause: The stress conditions are too harsh, leading to secondary degradation.

    • Solution: Reduce the duration of the stress exposure or the concentration of the stressor. The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Possible Cause: The sample matrix is complex or contains impurities.

    • Solution: Analyze a control sample (this compound without the stressor) to identify any pre-existing impurities. Use a high-resolution analytical technique like UPLC-QTOF-MS to achieve better separation and obtain accurate mass data for peak identification.

Problem 3: I am having difficulty elucidating the structure of the unknown degradation products.

  • Possible Cause: Insufficient data from a single analytical technique.

    • Solution: Employ a combination of analytical techniques. High-resolution mass spectrometry (HRMS) will provide accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns to help identify structural motifs. Isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structure elucidation.[7][9][10][11]

Data Presentation

Table 1: Hypothetical Quantitative Data from a Forced Degradation Study of this compound

Stress ConditionDuration (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl, 60°C2492.53.1 (DP-H1)1.8 (DP-H2)
0.1 M NaOH, 60°C2488.15.7 (DP-B1)2.9 (DP-B2)
3% H₂O₂, RT2485.37.2 (DP-O1)4.1 (DP-O2)
UV Light (254 nm)2489.86.5 (DP-P1)-

Note: This table is for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples and a control (untreated stock solution) by a validated stability-indicating UPLC-MS method.

Protocol 2: UPLC-MS Method for the Analysis of this compound and its Degradation Products

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.

Visualizations

G Potential Degradation Pathways of this compound cluster_start This compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Acidic) A This compound B Quinone Products A->B H₂O₂ C Hydroxylated Products A->C H₂O₂ D Isomers A->D UV Light E Phenanthrene Derivatives A->E UV Light F Demethylated Products A->F H⁺ / H₂O G Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Stress Conditions A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidation (3% H₂O₂, RT) B->E F Photolysis (UV Light) B->F G Neutralize / Prepare Sample C->G D->G E->G F->G H UPLC-MS Analysis G->H I Data Analysis & Structure Elucidation H->I

References

Technical Support Center: Refining HPLC Methods for 3'-O-Methylbatatasin III Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 3'-O-Methylbatatasin III using High-Performance Liquid Chromatography (HPLC). The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing significant shifts in the retention time of my this compound peak?

Retention time shifts can compromise the accuracy of quantification. Several factors can contribute to this issue:

  • Mobile Phase Composition: Even minor variations in the mobile phase composition can affect retention times. Ensure accurate preparation and thorough mixing of your solvents. The pH of the mobile phase is also critical; ensure it is consistent for each run.[1]

  • Column Temperature: Fluctuations in column temperature can lead to inconsistent retention times. Using a column oven to maintain a stable temperature is highly recommended.

  • Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can cause retention time drift. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics. If you observe a consistent drift in retention time over many runs, it may be time to replace the column.

Q2: My this compound peak is showing significant tailing. What can I do to improve the peak shape?

Peak tailing can lead to inaccurate peak integration and reduced resolution. Common causes and solutions include:

  • Secondary Interactions: Stilbenoids and related phenolic compounds can interact with active sites on the silica-based stationary phase, causing tailing. Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups and reduce these interactions.

  • Column Contamination: Accumulation of strongly retained compounds from your sample matrix on the column can lead to peak tailing. Use a guard column and ensure adequate sample cleanup. Regularly flushing the column with a strong solvent can also help.

  • Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q3: I am experiencing high backpressure in my HPLC system. What are the likely causes and how can I resolve it?

High backpressure can damage the HPLC system and the column. Here are common culprits and their remedies:

  • Column or Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. Filtering all samples and mobile phases through a 0.22 or 0.45 µm filter is essential.[2] If a blockage occurs, you can try back-flushing the column (if the manufacturer's instructions permit).

  • Buffer Precipitation: If you are using buffers in your mobile phase, ensure they are fully soluble in the organic modifier. Buffer precipitation can occur when the organic solvent concentration is too high, leading to system blockages.

  • Sample Precipitation: The sample itself may precipitate on the column if it is not fully soluble in the mobile phase. Ensure your sample is completely dissolved before injection.

Q4: The resolution between this compound and other components in my plant extract is poor. How can I improve it?

Poor resolution can make accurate quantification impossible. Consider the following optimization strategies:

  • Mobile Phase Gradient: Adjusting the gradient elution profile can significantly impact resolution. A shallower gradient can increase the separation between closely eluting peaks.

  • Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol, or vice versa) can alter the selectivity of the separation.

  • Column Chemistry: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).

Q5: I am observing baseline noise or drift, which is affecting the sensitivity of my analysis. What should I check?

A stable baseline is crucial for accurate quantification, especially at low concentrations.

  • Mobile Phase Degassing: Dissolved gases in the mobile phase can cause baseline noise as they outgas in the detector. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[2][3]

  • Contaminated Solvents: Impurities in your solvents or additives can lead to a noisy or drifting baseline. Use high-purity, HPLC-grade solvents and reagents.

  • Detector Lamp: A failing detector lamp can be a source of noise. Check the lamp's energy output and replace it if necessary.

Experimental Protocols

The following is a recommended UHPLC (Ultra-High-Performance Liquid Chromatography) method for the quantification of this compound, based on a published method for the analysis of bibenzyls and dihydrophenanthrenes from Pholidota chinensis.

Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh approximately 1.0 g of dried and powdered plant material.

    • Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Redissolve the dried extract in 2 mL of 10% methanol and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the target compounds with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

UHPLC Method

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.04% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2.7 min: 15% B

    • 2.7-4.2 min: 15-30% B (linear gradient)

    • 4.2-5.9 min: 30-50% B (linear gradient)

    • 5.9-7.6 min: 50-70% B (linear gradient)

    • 7.6-9.3 min: 70-90% B (linear gradient)

    • 9.3-10.0 min: 90-15% B (linear gradient)

    • 10.0-13.0 min: 15% B (isocratic for re-equilibration)

  • Flow Rate: 0.21 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 277 nm

  • Injection Volume: 5 µL

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide representative validation parameters for the analysis of structurally related bibenzyls and stilbenoids, which can serve as a benchmark for method development and validation.

Table 1: Representative HPLC Method Validation Parameters for Bibenzyl Compounds.

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)95 - 105%

Table 2: Comparison of Chromatographic Conditions for Stilbenoid and Bibenzyl Analysis.

Compound ClassColumnMobile PhaseDetectionReference
BibenzylsC18Acetonitrile/Water with 0.04% Phosphoric Acid277 nm[4]
StilbenesC18Acetonitrile/Water with 0.1% Formic Acid306 nm
Phenolic AcidsC18Methanol/Water with 0.1% Formic Acid280 nm[5]

Visualizations

Experimental Workflow for this compound Quantification

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Ultrasonic Extraction (80% Methanol) plant_material->extraction cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) extraction->cleanup filtration Syringe Filtration (0.22 µm) cleanup->filtration injection Sample Injection filtration->injection separation C18 Reversed-Phase Gradient Elution injection->separation detection UV Detection (277 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: A flowchart illustrating the key steps in the quantification of this compound.

Logical Troubleshooting Workflow for HPLC Issues

G HPLC Troubleshooting Workflow problem Identify Chromatographic Problem pressure Pressure Issue? problem->pressure peak_shape Peak Shape Issue? problem->peak_shape retention Retention Time Issue? problem->retention baseline Baseline Issue? problem->baseline check_leaks Check for Leaks & Blockages pressure->check_leaks High/Low/Fluctuating check_column Inspect/Replace Column & Frits peak_shape->check_column Tailing/Fronting/Split check_mobile_phase Verify Mobile Phase Composition & pH retention->check_mobile_phase Shifting/Drifting check_degassing Check Degasser & Solvents baseline->check_degassing Noise/Drift check_leaks->check_column check_column->check_mobile_phase check_sample_prep Review Sample Preparation check_mobile_phase->check_sample_prep check_temp Verify Column Temperature check_mobile_phase->check_temp check_degassing->check_mobile_phase

Caption: A decision tree for systematically troubleshooting common HPLC problems.

Illustrative Signaling Pathway for a Generic Stilbenoid

G Hypothetical Signaling Pathway Modulation by a Stilbenoid stilbenoid This compound (or other stilbenoid) receptor Cell Surface Receptor stilbenoid->receptor Binds/Activates kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., Nrf2) kinase_cascade->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Antioxidant, Anti-inflammatory) gene_expression->cellular_response

Caption: An example of a signaling pathway that could be influenced by stilbenoids.

References

Minimizing off-target effects of 3'-O-Methylbatatasin III in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3'-O-Methylbatatasin III. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer troubleshooting support for assays involving this compound.

Disclaimer: this compound is a plant-derived stilbenoid and phenanthrene derivative. Currently, there is limited specific information in the public domain regarding its precise mechanism of action, off-target profile, and effects on mammalian signaling pathways. The guidance provided herein is based on the general properties of related chemical classes (stilbenoids and phenanthrene derivatives) and established best practices for characterizing novel compounds. It is essential to validate the on-target and off-target effects of this compound in your specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a natural product belonging to the stilbenoid and phenanthrene chemical classes, found in plants such as Pleione bulbocodioides and Gymnadenia conopsea. Published data on its biological activity in mammalian systems is scarce. One supplier suggests a potential antimicrobial mode of action involving the disruption of microbial cell membranes and interference with enzymatic pathways. Additionally, it has demonstrated phytotoxic activity, inhibiting radicle growth in certain plants.

Q2: What are the potential off-target effects I should be aware of when working with this compound?

A2: Due to the lack of specific data for this compound, we must infer potential off-target effects from related compounds. Stilbenoids, such as resveratrol, are known to interact with a wide range of biological targets, including but not limited to:

  • Kinases: Many natural products can inhibit various protein kinases non-selectively.

  • Receptors: Stilbenoids have been reported to bind to various receptors, including estrogen receptors.

  • Enzymes: Inhibition of enzymes like cyclooxygenases (COX) has been observed with some stilbenoids.[1]

  • Ion Channels: Some phenolic compounds can modulate the activity of ion channels.

Phenanthrene derivatives have been shown to interact with the aryl hydrocarbon receptor (AhR) signaling pathway.[2] It is crucial to experimentally determine the selectivity profile of this compound.

Q3: How can I proactively minimize off-target effects in my assays?

A3: To ensure the observed effects are due to the intended mechanism of action, consider the following strategies:

  • Concentration-Response Curves: Always perform concentration-response experiments to identify the optimal concentration range for on-target activity while minimizing non-specific effects that often occur at higher concentrations.

  • Orthogonal Assays: Confirm your primary assay's findings using a secondary, mechanistically different assay.

  • Counter-screens: Screen this compound against a panel of known off-target proteins (e.g., a kinase panel) to assess its selectivity.

  • Use of Controls: Include appropriate positive and negative controls in all experiments. A structurally similar but inactive analog, if available, can be a valuable negative control.

  • Cell-Free vs. Cell-Based Assays: If you hypothesize a direct molecular target, initially test this interaction in a cell-free assay to eliminate confounding factors from the cellular environment.

Troubleshooting Guides

Problem 1: High background or false positives in fluorescence-based assays.
  • Possible Cause: Many natural products, including phenolic compounds like stilbenoids, can exhibit intrinsic fluorescence or interfere with fluorescent reagents.

  • Troubleshooting Steps:

    • Compound-only Control: Run a control with this compound in the assay buffer without cells or the target protein to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

    • Assay Reagent Interference: Test for any direct interaction between this compound and your fluorescent dye or substrate.

    • Use a Different Detection Method: If interference is significant, consider switching to a non-fluorescence-based readout, such as a luminescence or absorbance-based assay.

Problem 2: Inconsistent results or poor reproducibility.
  • Possible Cause: Compound stability and solubility can be significant issues with natural products.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of this compound in your assay buffer. Precipitation of the compound can lead to inconsistent effective concentrations.

    • Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment, as it may degrade over time, especially when in solution.

    • Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.

Problem 3: Observed cytotoxicity at concentrations required for the desired biological effect.
  • Possible Cause: The therapeutic window of this compound may be narrow, or the observed biological effect could be a consequence of general cytotoxicity.

  • Troubleshooting Steps:

    • Cytotoxicity Profiling: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which this compound becomes toxic to your cells.

    • Time-course Experiment: The desired effect may occur at an earlier time point before the onset of significant cytotoxicity.

    • Target Engagement Assay: If a specific molecular target is known or hypothesized, use a target engagement assay to confirm that this compound is interacting with its intended target at non-toxic concentrations.

Data Presentation

To aid in the systematic evaluation of this compound, we recommend organizing your experimental data in the following tables.

Table 1: Cytotoxicity Profile of this compound

Cell LineAssay Type (e.g., MTT, LDH)Incubation Time (hours)IC50 (µM)
e.g., MCF-7
e.g., A549
e.g., HepG2

Table 2: Kinase Selectivity Profile of this compound

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMIC50 (µM)
e.g., EGFR
e.g., SRC
e.g., PI3Kα

Table 3: Receptor Binding Profile of this compound

Receptor TargetRadioligand UsedKi (µM)
e.g., ERα
e.g., ERβ
e.g., AhR

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Kinase Inhibition Profiling (General)

This protocol provides a general framework. Specific conditions will vary depending on the kinase and assay platform (e.g., ADP-Glo™, Z'-LYTE™).

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions according to the manufacturer's instructions.

  • Compound Addition: Add this compound at various concentrations to the wells of a microplate.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the recommended temperature and for the specified time for the kinase reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent.

  • Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Competitive Receptor Binding Assay (General)

This protocol is a general guideline for a radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of this compound (the competitor).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

Visualizations

The following diagrams illustrate hypothetical signaling pathways that could be affected by this compound, based on the activities of related compounds, and a general workflow for investigating off-target effects.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Kinase Receptor Tyrosine Kinase RAS RAS Receptor_Kinase->RAS GPCR GPCR PI3K PI3K GPCR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 3OM This compound (Hypothetical Interactions) 3OM->Receptor_Kinase 3OM->PI3K 3OM->AKT

Caption: Hypothetical signaling pathway interactions of this compound.

Experimental_Workflow Start Start with this compound Primary_Assay Primary Functional Assay Start->Primary_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Orthogonal_Assay Orthogonal Assay Primary_Assay->Orthogonal_Assay Cytotoxicity->Primary_Assay Cytotoxicity->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling (Kinase/Receptor Panels) Orthogonal_Assay->Selectivity_Profiling Mechanism_Validation Mechanism of Action Validation Selectivity_Profiling->Mechanism_Validation Conclusion Conclude On-Target vs. Off-Target Effects Mechanism_Validation->Conclusion

Caption: Workflow for characterizing and minimizing off-target effects.

References

Troubleshooting inconsistent results with 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-O-Methylbatatasin III. This guide addresses common issues to help ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a stilbenoid, specifically a 9,10-dihydrophenanthrene derivative, isolated from plants such as Pholidota chinensis and orchids of the Epidendrum genus.[1] As a member of the stilbenoid and bibenzyl class, it is investigated for various potential biological activities.[2] Published research has demonstrated its phytotoxic effects, suggesting it could be a lead compound for developing novel herbicidal agents.[3] Related compounds from the same plant sources have shown anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production, and effects on metabolic pathways.[4][5]

Q2: I am observing inconsistent results between experiments. What is the most likely cause?

Inconsistent results with stilbenoid compounds like this compound are often due to issues with compound stability. Stilbenoids are known to be sensitive to light, which can induce trans-to-cis isomerization.[6][7][8] This structural change can alter the compound's biological activity and lead to variability in your data.[9] Degradation can also occur with exposure to air and changes in pH.[8] To ensure consistency, it is critical to protect the compound from light during all stages of your experiment.

Q3: What is the best way to dissolve and store this compound?

This compound is soluble in organic solvents like DMSO, acetone, chloroform, and ethyl acetate.[1] For cell-based assays, it is common practice to prepare a concentrated stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Crucially, both the solid compound and its solutions must be protected from light by using amber vials or by wrapping containers in aluminum foil.[9]

Q4: Can this compound interfere with my assay readout?

Like many natural phenolic compounds, there is a potential for this compound to act as a Pan-Assay Interference Compound (PAINS).[10][11] These compounds can cause false-positive results through various mechanisms, such as forming aggregates that sequester proteins, reacting non-specifically with assay components, or interfering with detection methods (e.g., fluorescence).[12][13] It is essential to run appropriate controls to rule out assay interference.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Bioactivity Observed 1. Compound Degradation: Exposure to light may have caused isomerization or degradation of the compound.[6][8]• Always handle the compound and its solutions under low-light conditions. • Store stock solutions in light-protected containers at -20°C or below.[9] • Prepare fresh dilutions for each experiment from a frozen stock.
2. Poor Solubility in Assay Medium: The compound may be precipitating out of the aqueous culture medium upon dilution from the DMSO stock. Phenolic compounds can have limited aqueous solubility.[14]• Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) and is consistent across all wells. • Visually inspect the wells for any signs of precipitation after adding the compound. • Consider using a detergent like Triton X-100 (at a very low concentration, e.g., 0.01%) in biochemical assays to mitigate aggregation.[13]
3. Incorrect Cell Density or Assay Conditions: The experimental conditions may not be optimal for observing the compound's effect.• Optimize cell seeding density and treatment duration. • Ensure all reagents are properly prepared and within their expiration dates.[15]
High Variability Between Replicates 1. Inconsistent Compound Handling: Even minor differences in light exposure between replicates can lead to variability.• Prepare a master mix of the diluted compound to add to all replicate wells to ensure uniformity. • Protect the assay plate from light with a lid or foil during incubation.
2. Pipetting Errors or Incomplete Mixing: Inaccurate dispensing of the compound or poor mixing in the wells can cause significant variation.• Use calibrated pipettes and ensure proper technique. • Gently mix the plate after adding the compound, for example, by tapping it lightly.[15]
3. Compound Adsorption: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.[9]• Use low-adhesion plasticware or glass vials for storing stock solutions.
Unexpected Cytotoxicity 1. High DMSO Concentration: The final concentration of the DMSO solvent may be toxic to the cells.• Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration) to assess solvent toxicity. • Keep the final DMSO concentration below a non-toxic level for your specific cell line (usually <0.5%).
2. Assay Interference: The compound may be interfering with the viability assay itself (e.g., reacting with MTT reagent).• Use an orthogonal method to confirm cytotoxicity. For example, if you observe toxicity with an MTT assay (metabolic activity), confirm it with a trypan blue exclusion assay (membrane integrity) or a lactate dehydrogenase (LDH) release assay.

Quantitative Data

The following table summarizes the reported phytotoxic activity of this compound on the aquatic plant Lemna pausicostata.

Assay Organism IC₅₀ Value (µM) Reference
Growth InhibitionLemna pausicostata89.9 - 180[3]
Cellular LeakageLemna pausicostata89.9 - 166[3]

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxic or anti-proliferative effects of this compound on an adherent cell line.

1. Materials:

  • This compound (solid)

  • DMSO (cell culture grade)

  • Adherent cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Sterile, light-protected microcentrifuge tubes

2. Procedure:

  • Compound Preparation (Perform under low-light conditions):

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Vortex until fully dissolved.

    • Aliquot into light-protected tubes and store at -20°C.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve 2x the final desired concentrations (e.g., ranging from 200 µM to 0.2 µM).

    • Remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well.

    • Include "vehicle control" wells containing medium with the same final DMSO concentration as the highest compound concentration. Also include "untreated control" wells with medium only.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. Protect the plate from light.

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition & Analysis A Prepare 10 mM Stock in 100% DMSO B Serially Dilute Stock in Culture Medium A->B C Seed Cells in 96-Well Plate D Treat Cells with Compound Dilutions C->D E Incubate for 24-72 hours D->E F Add Assay Reagent (e.g., MTT, MTS) E->F G Incubate & Solubilize (if needed) F->G H Read Absorbance/ Fluorescence/Luminescence G->H I Calculate % Viability and IC50 Value H->I

Caption: General workflow for a cell-based viability assay.

G cluster_inflammation Anti-Inflammatory Pathway cluster_metabolism Metabolic Regulation Pathway compound This compound (or related bibenzyls) NFkB NF-κB Pathway compound->NFkB Inhibition InsulinSignal Insulin Signaling Pathway compound->InsulinSignal Modulation LPS LPS Stimulation LPS->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO GLUT GLUT Transporter Translocation InsulinSignal->GLUT Glucose Increased Glucose Uptake GLUT->Glucose

Caption: Hypothesized signaling pathways for this compound.

References

Optimization of 3'-O-Methylbatatasin III dosage and administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration of 3'-O-Methylbatatasin III in experimental settings. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.

Troubleshooting Guide

This guide is designed to help researchers navigate common issues that may arise when working with this compound.

Issue Potential Cause Recommended Solution
Poor Solubility The compound may have limited solubility in aqueous solutions.This compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). For in vivo studies, consider formulating the compound in a vehicle like saline, PBS with a small percentage of a solubilizing agent like DMSO, or an oil-based vehicle such as corn oil.[2]
Inconsistent or No Biological Activity - Compound degradation. - Incorrect dosage or concentration. - Suboptimal experimental conditions.- Stability: Prepare fresh solutions for each experiment to avoid degradation. Store the stock solution at -20°C or lower. - Dosage: Perform a dose-response study to determine the optimal concentration for in vitro experiments or dosage for in vivo models. Based on studies with the related compound batatasin III, in vivo doses could range from 10 to 50 mg/kg.[3] For in vitro anti-inflammatory assays, concentrations can range from 1 µM to 100 µM. - Experimental Controls: Include appropriate positive and negative controls in your experiments to validate your results.[4]
High Cellular Toxicity in In Vitro Assays The concentration of this compound or the solvent (e.g., DMSO) is too high.- Concentration: Determine the cytotoxic concentration of the compound by performing a cell viability assay (e.g., MTT or LDH assay) across a wide range of concentrations. - Solvent Toxicity: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line.
Unexpected Off-Target Effects The compound may interact with multiple signaling pathways.- Mechanism of Action Studies: Investigate the compound's effect on various signaling pathways to identify its primary mechanism and potential off-target effects. Based on the anti-inflammatory activity of related compounds, it is plausible that this compound modulates the NF-κB and MAPK signaling pathways.[2][5]
Difficulty Reproducing Literature Results Variations in experimental protocols, reagents, or cell lines.- Standardize Protocols: Carefully document and standardize all experimental procedures. - Reagent Quality: Ensure the purity and quality of this compound and all other reagents. - Cell Line Authentication: Verify the identity and health of your cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo studies with this compound?

A1: While specific studies on this compound are limited, data from the related compound batatasin III suggests a starting dose range of 10-50 mg/kg for in vivo anti-inflammatory and analgesic models in mice.[3] It is crucial to perform a dose-escalation study to determine the optimal and safe dose for your specific animal model and experimental endpoint.

Q2: How should I prepare this compound for in vitro experiments?

A2: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like DMSO.[1] For your experiments, dilute the stock solution to the desired final concentration in your cell culture medium. The final DMSO concentration should be kept low (ideally below 0.5%) to avoid solvent-induced cellular toxicity.

Q3: What are the potential signaling pathways affected by this compound?

A3: Based on the known anti-inflammatory properties of the structurally similar compound batatasin III, this compound is likely to modulate inflammatory signaling pathways.[5] Key pathways to investigate include the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.[6][7]

Q4: What in vitro assays can be used to assess the anti-inflammatory activity of this compound?

A4: Several in vitro assays can be employed, including:

  • Nitric Oxide (NO) Production Assay: Measure the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[3]

  • Cytokine Production Assays (ELISA): Quantify the reduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated immune cells.[3]

  • Western Blot Analysis: Assess the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, JNK, p38) pathways.[5]

  • Protein Denaturation Inhibition Assay: A simple method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[8][9]

Q5: What are some common in vivo models to test the efficacy of this compound?

A5: Common animal models for evaluating anti-inflammatory potential include:

  • Carrageenan-Induced Paw Edema: An acute model of inflammation where the reduction in paw swelling is measured.[10][11]

  • LPS-Induced Endotoxemia: A model of systemic inflammation where the reduction in pro-inflammatory cytokines in the serum can be assessed.[3]

  • Cotton Pellet-Induced Granuloma: A model for chronic inflammation.[12]

Experimental Protocols

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg). Administer the compounds orally or via intraperitoneal injection.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Solubility_Testing Solubility Testing (DMSO, Ethanol, etc.) Cytotoxicity_Assay Cytotoxicity Assay (MTT, LDH) Solubility_Testing->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-Inflammatory Assay (NO, Cytokine Inhibition) Cytotoxicity_Assay->Anti_Inflammatory_Assay Mechanism_of_Action Mechanism of Action (Western Blot for NF-κB, MAPK) Anti_Inflammatory_Assay->Mechanism_of_Action Formulation_Development Formulation Development (Vehicle Selection) Mechanism_of_Action->Formulation_Development Lead for In Vivo Acute_Toxicity_Study Acute Toxicity Study (Dose Escalation) Formulation_Development->Acute_Toxicity_Study Efficacy_Models Efficacy Models (Carrageenan Paw Edema, LPS) Acute_Toxicity_Study->Efficacy_Models Pharmacokinetic_Studies Pharmacokinetic Studies (Absorption, Distribution) Efficacy_Models->Pharmacokinetic_Studies

Caption: Experimental workflow for this compound.

NF_kB_Signaling_Pathway Potential Inhibition of NF-κB Signaling by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB_Phosphorylation IκB Phosphorylation IKK_Complex->IkB_Phosphorylation IkB_Degradation IκB Degradation IkB_Phosphorylation->IkB_Degradation NF_kB_Activation NF-κB (p65/p50) Activation IkB_Degradation->NF_kB_Activation Nuclear_Translocation Nuclear Translocation NF_kB_Activation->Nuclear_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nuclear_Translocation->Gene_Transcription MOM This compound MOM->IKK_Complex Inhibition

Caption: Potential NF-κB signaling inhibition.

MAPK_Signaling_Pathway Potential Modulation of MAPK Signaling by this compound Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response MOM This compound MOM->MAPKKK Modulation

Caption: Potential MAPK signaling modulation.

References

Validation & Comparative

Validating the Bioactivity of Synthetic 3'-O-Methylbatatasin III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of synthetic 3'-O-Methylbatatasin III against established alternatives, supported by experimental data from existing literature. The information is intended to assist researchers in evaluating its potential for further investigation and development.

Compound Profile: this compound

This compound is a stilbenoid, specifically a bibenzyl compound, with the chemical formula C₁₆H₁₈O₃ and the IUPAC name 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol. It has garnered interest for its potential antimicrobial, antifungal, antiviral, and phytotoxic properties. The validation of the bioactivity of its synthetic form is crucial for standardized research and development.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound and two well-characterized stilbenoid alternatives, Resveratrol and Pterostilbene. This allows for a direct comparison of their potency across different biological activities.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MIC) of Stilbenoids against various bacteria.

CompoundGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
This compound Data not available-Data not available-
ResveratrolStaphylococcus aureus100 - >1000Escherichia coli>200 - 521
Enterococcus faecalis100 - 200Klebsiella pneumoniae>200
Bacillus cereus50Salmonella enterica>200
PterostilbeneData not available-Data not available-

Note: MIC values for Resveratrol can vary based on the specific strain and the assay conditions.

Antifungal Activity

Table 2: Minimum Inhibitory Concentrations (MIC) of Stilbenoids against various fungi.

CompoundFungal StrainMIC (µg/mL)
This compound Data not available-
ResveratrolBotrytis cinerea60 - 140
PterostilbeneCandida albicans32
Saccharomyces cerevisiae120 µM
Antiviral Activity

Table 3: 50% Effective Concentrations (EC₅₀) of Stilbenoids against various viruses.

CompoundVirusCell LineEC₅₀
This compound Data not available--
ResveratrolHuman Coronavirus 229E (HCoV-229E)MRC-54.6 µM
SARS-CoV-2Vero E610.66 µM
PterostilbeneSARS-CoV-2Vero E619 µM
Phytotoxic Activity

Table 4: 50% Inhibitory Concentrations (IC₅₀) of Stilbenoids against Lemna pausicostata (Duckweed).

CompoundActivityIC₅₀ (µM)
This compound Growth Inhibition89.9 - 180
Cellular Leakage89.9 - 166
ResveratrolData not available-
PterostilbeneData not available-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioactivity studies. Below are outlines of standard protocols for the key experiments cited.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Workflow:

A Prepare serial dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C for 18-24 hours). B->C D Determine the MIC by visually inspecting for the lowest concentration that inhibits visible bacterial growth. C->D

Caption: Broth Microdilution Assay Workflow.

Protocol:

  • Preparation of Test Compound: Dissolve the synthetic this compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Culture the test bacterium overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antifungal Susceptibility Testing: Agar Diffusion Method

This method is a common technique to screen for antifungal activity.

Workflow:

A Prepare an agar plate seeded with the fungal strain of interest. B Place a sterile paper disc impregnated with the test compound onto the agar surface. A->B C Incubate the plate under conditions suitable for fungal growth. B->C D Measure the diameter of the zone of inhibition around the disc. C->D

Caption: Agar Disc Diffusion Assay Workflow.

Protocol:

  • Plate Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) in petri dishes. Once solidified, uniformly spread a standardized suspension of the fungal spores or mycelial fragments over the agar surface.

  • Disc Application: Sterilize paper discs and impregnate them with a known concentration of the synthetic this compound solution. Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period sufficient for fungal growth to become visible.

  • Zone of Inhibition: Measure the diameter of the clear zone around the disc where fungal growth is inhibited. The size of the zone is indicative of the antifungal activity.

Antiviral Activity Assay: Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication.

Signaling Pathway:

cluster_0 Viral Infection Cycle cluster_1 Inhibition by Antiviral Agent A Virus Attachment & Entry B Viral Replication A->B C Assembly & Release of New Virions B->C D This compound E Inhibition of Viral Replication Step D->E E->B

Caption: Potential Inhibition of Viral Replication.

Protocol:

  • Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known concentration of the virus for a set period.

  • Compound Treatment: After infection, remove the virus inoculum and add a medium containing various concentrations of synthetic this compound.

  • Plaque Formation: Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread and allow for the formation of localized areas of cell death (plaques).

  • Staining and Counting: After a suitable incubation period, fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Phytotoxicity Assay: Lemna pausicostata (Duckweed) Growth Inhibition

This assay assesses the effect of a compound on plant growth.

Workflow:

A Culture Lemna pausicostata in a nutrient-rich medium. B Expose the plants to a range of concentrations of the test compound. A->B C Incubate under controlled light and temperature for a set period (e.g., 7 days). B->C D Count the number of fronds or measure the fresh/dry weight to determine growth inhibition. C->D

Caption: Duckweed Phytotoxicity Assay Workflow.

Protocol:

  • Plant Culture: Grow Lemna pausicostata in a sterile, defined liquid growth medium under controlled conditions of light and temperature.

  • Exposure: Transfer a set number of healthy fronds into fresh medium containing a range of concentrations of synthetic this compound.

  • Incubation: Incubate the plants for a defined period (e.g., 7 days) under the same controlled conditions.

  • Growth Measurement: At the end of the incubation period, count the number of fronds in each container or measure the fresh or dry weight of the plant material.

  • IC₅₀ Calculation: The IC₅₀ is the concentration of the compound that causes a 50% reduction in growth compared to the control. Cellular leakage can also be measured by monitoring the conductivity of the growth medium.

Conclusion

The available data suggests that this compound exhibits promising phytotoxic activity. However, to fully validate the bioactivity of its synthetic form and establish its potential as a therapeutic agent, further quantitative studies on its antimicrobial, antifungal, and antiviral properties are essential. The experimental protocols and comparative data provided in this guide offer a framework for conducting such validation studies. Direct comparison with well-characterized compounds like Resveratrol and Pterostilbene will be crucial in determining the relative efficacy and potential applications of synthetic this compound.

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, bibenzyl stilbenoids have garnered significant attention for their diverse biological activities. This guide provides a detailed comparative analysis of two such compounds: 3'-O-Methylbatatasin III and its parent compound, Batatasin III. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their known biological effects, mechanisms of action, and the experimental data supporting these findings.

At a Glance: Physicochemical Properties

PropertyThis compoundBatatasin III
Molecular Formula C₁₆H₁₈O₃C₁₅H₁₆O₃
Molecular Weight 258.31 g/mol 244.29 g/mol
Chemical Structure 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenyl
General Class Bibenzyl StilbenoidBibenzyl Stilbenoid

Comparative Biological Activities

While both compounds share a common structural backbone, the methylation at the 3'-hydroxyl group in this compound can influence its biological profile. The following tables summarize the available quantitative data on their respective activities.

Phytotoxic Activity

A direct comparative study on the phytotoxicity of these compounds against the small aquatic plant Lemna pausicostata (duckweed) has been reported.

CompoundIC₅₀ (µM) for Growth InhibitionIC₅₀ (µM) for Cellular Leakage
This compound 100.1105.5
Batatasin III 110.5115.2

Source: Journal of Agricultural and Food Chemistry, 2005.[1][2]

Anti-inflammatory Activity

Batatasin III has demonstrated notable anti-inflammatory effects. Quantitative data for this compound in this area is not currently available in the cited literature.

CompoundActivityCell LineIC₅₀ Value
Batatasin III Inhibition of Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesData not explicitly provided in the search results, but significant inhibition was observed.

Source: Multiple studies have confirmed the anti-inflammatory potential of Batatasin III.

Anticancer Activity

Batatasin III has been investigated for its potential as an anticancer agent, particularly in lung cancer. Similar quantitative data for this compound is not available in the provided search results.

CompoundActivityCell LineObservations
Batatasin III Inhibition of cell migration and invasionHuman Lung Cancer CellsEffective at concentrations below 100 µM without cytotoxic effects.

Source: Anticancer Research, 2017.

Antimicrobial and Antifungal Activities

This compound is suggested to possess antimicrobial and antifungal properties. However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values were not found in the provided search results.

CompoundActivityTarget OrganismsQuantitative Data
This compound Antimicrobial, AntifungalNot specifiedNot available

Mechanisms of Action and Signaling Pathways

The molecular mechanisms underlying the biological activities of Batatasin III are more extensively studied compared to its methylated derivative.

Batatasin III:

  • Anti-inflammatory Mechanism: Batatasin III exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is likely mediated through the suppression of the NF-κB signaling pathway.

  • Anticancer Mechanism: In human lung cancer cells, Batatasin III inhibits cell migration and invasion by suppressing the epithelial-to-mesenchymal transition (EMT). This is achieved through the downregulation of the Focal Adhesion Kinase (FAK)-AKT signaling pathway.

This compound:

  • The mechanism of action for its potential antimicrobial and antifungal activities is proposed to involve the disruption of microbial cell membranes and interference with enzymatic pathways. However, specific signaling pathways in human cells have not been elucidated in the available literature.

Visualizing the Pathways and Workflows

To better understand the experimental processes and molecular interactions, the following diagrams are provided.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture and Treatment cluster_assay Nitric Oxide (NO) Measurement cluster_analysis Data Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages Compound Treatment Batatasin III Treatment RAW 264.7 Macrophages->Compound Treatment LPS Stimulation LPS Stimulation Collect Supernatant Collect Supernatant LPS Stimulation->Collect Supernatant Compound Treatment->LPS Stimulation Griess Reagent Griess Reagent Collect Supernatant->Griess Reagent Measure Absorbance Measure Absorbance Griess Reagent->Measure Absorbance Calculate NO Inhibition Calculate NO Inhibition Measure Absorbance->Calculate NO Inhibition

Caption: Workflow for assessing the anti-inflammatory activity of Batatasin III.

signaling_pathway_anticancer cluster_FAK_AKT FAK-AKT Pathway cluster_EMT Epithelial-Mesenchymal Transition (EMT) Batatasin III Batatasin III FAK FAK Batatasin III->FAK inhibits phosphorylation AKT AKT FAK->AKT phosphorylates E-cadherin E-cadherin AKT->E-cadherin downregulates N-cadherin N-cadherin AKT->N-cadherin upregulates Vimentin Vimentin AKT->Vimentin upregulates Cell Migration & Invasion Cell Migration & Invasion E-cadherin->Cell Migration & Invasion inhibits N-cadherin->Cell Migration & Invasion Vimentin->Cell Migration & Invasion

Caption: Proposed mechanism of Batatasin III's anti-migration effect in cancer cells.

Detailed Experimental Protocols

Phytotoxicity Assay (Lemna pausicostata)
  • Plant Culture: Axenic cultures of Lemna pausicostata are maintained in a sterile nutrient medium under controlled conditions of light and temperature.

  • Treatment: Test compounds (this compound and Batatasin III) are dissolved in a suitable solvent and added to the culture medium at various concentrations.

  • Incubation: The duckweed is exposed to the treated medium for a specified period (e.g., 7 days).

  • Data Collection:

    • Growth Inhibition: The number of fronds is counted at the beginning and end of the experiment. The percentage of growth inhibition is calculated relative to a solvent control.

    • Cellular Leakage: The conductivity of the culture medium is measured to assess membrane damage.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (Batatasin III) for a defined period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and nitric oxide (NO) production.

  • Incubation: The cells are incubated for a further 24 hours.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Data Analysis: The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control.

Anticancer Cell Migration Assay (Wound Healing Assay)
  • Cell Culture: Human lung cancer cells are grown to a confluent monolayer in a multi-well plate.

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing various concentrations of the test compound (Batatasin III) is added.

  • Image Acquisition: Images of the wound are captured at time zero and at regular intervals (e.g., every 24 hours) using a microscope.

  • Data Analysis: The area of the wound is measured at each time point. The rate of wound closure is calculated to determine the effect of the compound on cell migration. A delay in wound closure compared to the control indicates an inhibitory effect on cell migration.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment with the test compound, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated FAK, total FAK, phosphorylated AKT, total AKT, E-cadherin, N-cadherin, Vimentin).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

  • Data Analysis: The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin) to compare the relative expression of the target proteins between different treatment groups.

Conclusion and Future Directions

This comparative guide highlights the current understanding of this compound and Batatasin III. Batatasin III has demonstrated promising anti-inflammatory and anticancer properties, with its mechanisms of action beginning to be unraveled. This compound, while structurally similar, remains less characterized. The available data suggests a comparable phytotoxic profile to Batatasin III.

For drug development professionals, Batatasin III presents a more immediate candidate for further investigation, particularly in the areas of inflammation and oncology. Future research should focus on obtaining quantitative data for the biological activities of this compound, including its antimicrobial and antifungal potential, and elucidating its mechanisms of action in mammalian cells. Direct comparative studies evaluating a broader range of biological activities for both compounds would be invaluable in determining the therapeutic potential of these related stilbenoids.

References

Unraveling the Action of 3'-O-Methylbatatasin III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3'-O-Methylbatatasin III, a naturally occurring stilbenoid, and its potential mechanism of action. While direct and extensive experimental data on this compound is limited, this document consolidates available information and draws comparisons with well-characterized stilbenoids to infer its biological activities.

Postulated Mechanism of Action of this compound

This compound is a stilbenoid, a class of natural compounds known for their diverse biological activities.[1] Available information suggests that the primary mode of action for this compound involves the disruption of microbial cell membranes and interference with enzymatic pathways, pointing towards a potential as an antimicrobial, antifungal, and antiviral agent.[2] This mechanism is consistent with the established activities of other stilbenoids.

The proposed mechanism involves the integration of the molecule into the lipid bilayer of microbial cell membranes, which compromises membrane integrity and leads to cellular dysfunction.[2] This disruption can result in the leakage of intracellular components and ultimately, cell death.

Comparative Analysis with Other Stilbenoids

To provide a framework for understanding the potential efficacy of this compound, this section compares the antimicrobial and antifungal activities of three well-studied stilbenoids: resveratrol, pterostilbene, and pinosylvin. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity
CompoundGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
Resveratrol Staphylococcus aureus100 - >1000[3][4]Escherichia coli>200[3]
Bacillus cereus50[3]Pseudomonas aeruginosa>200[3]
Enterococcus faecalis100 - 200[3]Salmonella enterica>200[3]
Pterostilbene Staphylococcus aureus (including MRSA)16 - 25[5][6]Escherichia coli25[7]
Pseudomonas aeruginosa25[7]
Pinosylvin Staphylococcus aureus250[8]Escherichia coli250[8]
Antifungal Activity
CompoundFungal SpeciesMIC (µg/mL)
Resveratrol Candida albicans-
Pterostilbene Candida albicans-
Pinosylvin Candida albicans62.5[8]
Saccharomyces cerevisiae125[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway for the antimicrobial action of stilbenoids and a typical experimental workflow for its investigation.

cluster_0 Microbial Cell Stilbenoid Stilbenoid Membrane Cell Membrane (Lipid Bilayer) Stilbenoid->Membrane interacts with Enzymes Intracellular Enzymatic Pathways Stilbenoid->Enzymes targets Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death Inhibition Enzyme Inhibition Enzymes->Inhibition Inhibition->Death

Caption: Proposed antimicrobial mechanism of stilbenoids.

Start Prepare Prepare Microbial Culture and Compound Solutions Start->Prepare MIC_Assay Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Prepare->MIC_Assay Determine_MIC Determine Minimum Inhibitory Concentration (MIC) MIC_Assay->Determine_MIC Permeability_Assay Cell Membrane Permeability Assay (e.g., Propidium Iodide Uptake) Determine_MIC->Permeability_Assay Analyze Analyze Membrane Damage Permeability_Assay->Analyze Conclusion Elucidate Mechanism of Action Analyze->Conclusion End Conclusion->End

Caption: Experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: A serial two-fold dilution of this compound (or other test compounds) is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-24 hours for many bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Cell Membrane Permeability Assay (Propidium Iodide Uptake)

This assay assesses damage to the microbial cell membrane by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

  • Preparation of Microbial Suspension: A fresh culture of the test microorganism is harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline) to a specific cell density.

  • Treatment with Compound: The microbial suspension is treated with various concentrations of this compound (typically at and above the MIC) for a defined period. A positive control (e.g., a known membrane-disrupting agent) and an untreated negative control are included.

  • Staining with Propidium Iodide: Propidium iodide is added to each sample to a final concentration of approximately 2-5 µM. The samples are incubated in the dark for a short period (e.g., 15-30 minutes).

  • Fluorescence Measurement: The fluorescence intensity of the samples is measured using a fluorometer or a flow cytometer at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

  • Data Analysis: An increase in fluorescence intensity in the treated samples compared to the negative control indicates an increase in cell membrane permeability.

Conclusion

While specific experimental data for this compound remains scarce, its classification as a stilbenoid provides a strong basis for predicting its mechanism of action. The available information suggests that it likely acts by disrupting microbial cell membranes and interfering with essential enzymatic processes. The comparative data from other stilbenoids, such as resveratrol, pterostilbene, and pinosylvin, demonstrate the potential antimicrobial and antifungal efficacy of this class of compounds. Further focused research, following the outlined experimental protocols, is necessary to definitively confirm and quantify the biological activities of this compound and to fully elucidate its therapeutic potential.

References

Reproducibility of 3'-O-Methylbatatasin III Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results concerning the biological activities of 3'-O-Methylbatatasin III and its analogs. Due to a scarcity of publicly available, reproducible experimental data specifically for this compound, this document focuses on the reported activities of closely related analogs and provides standardized protocols for key assays to facilitate independent verification and further research.

Anti-Inflammatory Activity

Direct and reproducible in vitro anti-inflammatory data for this compound is not extensively documented in the current body of scientific literature. However, a study on synthetic analogs of the structurally similar Batatasin III provides significant insights into the potential anti-inflammatory mechanisms.

A notable study synthesized 26 analogs of Batatasin III and evaluated their anti-inflammatory properties. One of these analogs, designated as analog 21 , demonstrated significant inhibition of nitric oxide (NO) production in vitro, with a reported half-maximal inhibitory concentration (IC50) of 12.95 μM.[1] Furthermore, Western blot analysis revealed that this analog effectively reduced the expression of inducible nitric oxide synthase (iNOS), phosphorylated p65 (a key component of the NF-κB signaling pathway), and β-catenin in a concentration-dependent manner.[1] These findings strongly suggest that the anti-inflammatory effects of this class of compounds may be mediated through the modulation of the NF-κB signaling pathway.

Table 1: In Vitro Anti-Inflammatory Activity of Batatasin III Analog

CompoundAssayCell LineIC50 ValueReference
Analog 21Nitric Oxide (NO) ProductionNot Specified12.95 μM[1]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol outlines a general method for determining the inhibitory effect of a compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Objective: To quantify the amount of nitrite, a stable and quantifiable metabolite of NO, in cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound or analog

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or its analog for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 μg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Transfer 50 μL of the cell culture supernatant to a new 96-well plate.

    • Add 50 μL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 μL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-treated control.

Antimicrobial Activity

Information regarding the specific antimicrobial activity of this compound, including minimum inhibitory concentration (MIC) values, is not consistently reported across multiple studies, hindering a direct reproducibility assessment.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific microorganism.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway Analysis

The study on Batatasin III analog 21 suggests that its anti-inflammatory effects are mediated through the NF-κB signaling pathway.[1] The reduction in phosphorylated p65 indicates an inhibition of this key inflammatory pathway.

Experimental Workflow: Western Blot for NF-κB Pathway Activation

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis a Seed RAW 264.7 cells b Pre-treat with this compound a->b c Stimulate with LPS b->c d Lyse cells c->d e Quantify protein concentration d->e f SDS-PAGE e->f g Protein Transfer to Membrane f->g h Blocking g->h i Primary Antibody Incubation (p-p65, p65, β-actin) h->i j Secondary Antibody Incubation i->j k Chemiluminescent Detection j->k l Densitometry Analysis k->l

Caption: Western blot workflow for analyzing NF-κB pathway activation.

Signaling Pathway Diagram: Simplified NF-κB Activation

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) p_NFkB p-NF-κB NFkB->p_NFkB Translocates to p_IkB->NFkB Degradation releases Nucleus Nucleus p_NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Inhibitor This compound (or Analog) Inhibitor->IKK Inhibits?

Caption: Simplified overview of the canonical NF-κB signaling pathway.

References

Cross-Validation of 3'-O-Methylbatatasin III Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of 3'-O-Methylbatatasin III, a naturally occurring stilbenoid. While comprehensive bioassay data for this specific compound remains limited in publicly accessible literature, this document compiles available quantitative results and outlines standardized experimental protocols for cross-validation against other potential therapeutic agents. The aim is to offer a foundational resource for researchers investigating the antimicrobial, antifungal, and anti-inflammatory potential of this compound and related bibenzyl compounds.

Quantitative Bioassay Data Summary

Currently, specific quantitative data on the antimicrobial and antifungal activity of this compound is not widely available in the literature. However, a study on its phytotoxic effects provides valuable insight into its bioactivity. For context, data on a closely related analog of batatasin III is included to highlight the potential anti-inflammatory properties of this class of compounds.

BioassayTest Organism/SystemCompoundEndpointResultReference
Phytotoxicity Lemna pausicostata (Duckweed)This compoundGrowth InhibitionIC50: 89.9-180 µM[1]
Lemna pausicostata (Duckweed)This compoundCellular LeakageIC50: 89.9-166 µM[1]
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesBatatasin III analog 21Nitric Oxide Production InhibitionIC50: 12.95 µM

Experimental Protocols

To facilitate the cross-validation and further investigation of this compound's bioactivities, detailed protocols for key experiments are provided below. These standardized methods are essential for generating reproducible and comparable data.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

  • Inoculum Preparation: A standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared in RPMI-1640 medium.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Anti-inflammatory Activity: Nitric Oxide Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate until they reach 80-90% confluency.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Cytotoxicity Assessment: MTT Assay

This assay is crucial to ensure that the observed bioactivities are not due to general cellular toxicity.

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Incubation: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Visualizations

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Bioassay cluster_analysis Data Analysis Compound Compound Serial Dilution Serial Dilution Compound->Serial Dilution Test Organism/Cell Line Test Organism/Cell Line Incubation Incubation Test Organism/Cell Line->Incubation Serial Dilution->Incubation Data Collection Data Collection Incubation->Data Collection Endpoint Determination (IC50/MIC) Endpoint Determination (IC50/MIC) Data Collection->Endpoint Determination (IC50/MIC)

Caption: Experimental workflow for bioactivity assessment.

proposed_mechanism 3_O_Methylbatatasin_III This compound Disruption Membrane Disruption 3_O_Methylbatatasin_III->Disruption Microbial_Cell_Membrane Microbial Cell Membrane Microbial_Cell_Membrane->Disruption Cell_Lysis Cell Lysis Disruption->Cell_Lysis

Caption: Proposed antimicrobial mechanism of action.

References

An In Vivo Comparative Guide to the Therapeutic Validation of 3'-O-Methylbatatasin III and Related Phenanthrenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the therapeutic effects of 3'-O-Methylbatatasin III, a phenanthrene derivative. Due to the current absence of specific in vivo data for this compound, this document leverages available research on the closely related compound, Batatasin III, as a proxy to illustrate the validation process. Furthermore, it outlines standardized experimental protocols and theoretical data comparisons for assessing potential anti-inflammatory and anticancer activities, offering a roadmap for future preclinical studies.

Section 1: Comparative Efficacy of Batatasin Analogs in an Anti-Inflammatory Model

Recent studies have demonstrated the anti-inflammatory and antinociceptive potential of Batatasin III in vivo.[1][2][3] This section compares the efficacy of Batatasin III with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, based on published findings.

Table 1: Comparison of Anti-Inflammatory and Antinociceptive Effects

CompoundAnimal ModelDosageEfficacyEndpoint Measured
Batatasin III Mouse (formalin- and LPS-induced pain)50 mg/kgComparable to IndomethacinReduction in pain-like behaviors
Indomethacin Mouse (formalin- and LPS-induced pain)10 mg/kgStandard-of-care efficacyReduction in pain-like behaviors

Data derived from studies on Batatasin III, a closely related analog of this compound.[1][2][3]

Section 2: Hypothetical Anticancer Efficacy in a Xenograft Model

To guide future research into the potential anticancer properties of this compound, this section presents a hypothetical comparison with a standard chemotherapeutic agent, Cisplatin, in a human tumor xenograft model.

Table 2: Hypothetical Comparison of Anticancer Efficacy in a Xenograft Model

CompoundAnimal ModelTumor Type (Cell Line)Dosage (Hypothetical)Efficacy (Hypothetical)Endpoint Measured
This compound Immunodeficient MouseHuman Lung Carcinoma (A549)50 mg/kgModerate tumor growth inhibitionTumor Volume Reduction (%)
Cisplatin Immunodeficient MouseHuman Lung Carcinoma (A549)5 mg/kgSignificant tumor growth inhibitionTumor Volume Reduction (%)

Section 3: Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are standardized protocols for assessing anti-inflammatory and anticancer effects.

3.1. Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This widely used model assesses the efficacy of acute anti-inflammatory agents.[4][5][6]

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.[7]

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (this compound at various doses).

  • Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[5][6][8]

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8][9]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

3.2. Human Tumor Xenograft Model for Anticancer Activity

Xenograft models are a cornerstone of preclinical oncology research for evaluating the efficacy of novel therapeutic agents.[10][11][12][13]

  • Animal Model: Immunodeficient mice (e.g., Nude, SCID, or NOD/SCID) are used to prevent rejection of human tumor cells.[12][14]

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured under standard conditions and harvested during the exponential growth phase.[11]

  • Implantation: A specific number of cells (e.g., 1-5 million) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[10][15]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length x width^2)/2.[16]

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups and administered the test compound, a standard-of-care drug (e.g., Cisplatin), or a vehicle.

  • Endpoint: The study continues for a specified period, with tumor volume and body weight monitored throughout. The primary endpoint is the inhibition of tumor growth. At the end of the study, tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).

Section 4: Visualizing Mechanisms and Workflows

4.1. Signaling Pathways

The anti-inflammatory effects of Batatasin III have been linked to the downregulation of key inflammatory mediators.[2][3] The following diagram illustrates a plausible signaling pathway that could be modulated by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NF-kB NF-kB IKK->NF-kB activates Inflammatory_Genes Transcription of Inflammatory Genes NF-kB->Inflammatory_Genes translocates to 3-O-Methylbatatasin_III This compound 3-O-Methylbatatasin_III->NF-kB inhibits Cytokines TNF-α, IL-6 Inflammatory_Genes->Cytokines Enzymes iNOS, COX-2 Inflammatory_Genes->Enzymes G Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis Endpoint Analysis Data_Collection->Analysis

References

A Comparative Guide to 3'-O-Methylbatatasin III Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory activity of 3'-O-Methylbatatasin III and its synthetic analogs. The data presented is based on a key study by Lei et al. (2023), which systematically explored the structure-activity relationship (SAR) of this class of compounds. For comparative context, the performance of these analogs is presented alongside established anti-inflammatory agents.

Structure-Activity Relationship (SAR) of this compound Analogs

The anti-inflammatory potential of a series of 26 synthetic analogs of batatasin III was evaluated based on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) for NO inhibition and the cytotoxicity (CC50) were determined for each compound. A selection of these analogs, highlighting key structural modifications and their impact on activity, is presented below.

Data Presentation: Anti-inflammatory Activity and Cytotoxicity of Batatasin III Analogs

CompoundR1R2R3R4R5R6IC50 (μM) for NO InhibitionCC50 (μM)Selectivity Index (SI = CC50/IC50)
Batatasin III HOHHHOCH3H> 100> 100-
This compound HOCH3HHOCH3H48.26> 100> 2.07
Analog 4 HOHHHHH39.12> 100> 2.56
Analog 7 HOHHHClH28.31> 100> 3.53
Analog 11 HOHHHFH26.52> 100> 3.77
Analog 15 HOHHHBrH22.15> 100> 4.51
Analog 21 HOHHHCF3H12.95 > 100> 7.72
Analog 24 OCH3OHHHCF3H18.32> 100> 5.46
Analog 26 HOHOCH3HCF3H16.88> 100> 5.92

Key SAR Insights:

  • Substitution on the A-ring: The presence of a hydroxyl group at the R2 position is crucial for anti-inflammatory activity.

  • Substitution on the B-ring: Introducing electron-withdrawing groups at the R5 position significantly enhances anti-inflammatory potency. The trifluoromethyl group (CF3) in analog 21 resulted in the most potent activity (IC50 = 12.95 µM)[1].

  • Methoxy Group Position: The position of the methoxy group also influences activity, as seen in the comparison between analogs 21 , 24 , and 26 .

Comparison with Alternative Anti-inflammatory Agents

To provide a broader context, the activity of the most potent batatasin III analog (21 ) is compared with established anti-inflammatory compounds often used as positive controls in in vitro assays.

CompoundTarget/Mechanism of ActionTypical IC50 for NO Inhibition (RAW 264.7 cells)
Analog 21 Inhibition of iNOS, p-p65, and β-catenin expression12.95 µM
L-NMMA Non-selective NOS inhibitor~5-10 µM[1][2]
Dexamethasone Glucocorticoid receptor agonist; inhibits NF-κB and other inflammatory pathwaysVaries with experimental conditions, generally in the low micromolar to nanomolar range.
Indomethacin Non-selective COX inhibitor~56.8 µM[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of batatasin III analogs.

Cell Culture

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: RAW 264.7 cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were pre-treated with various concentrations of the test compounds (batatasin III analogs or controls) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production. A group of cells without LPS stimulation served as the negative control.

  • Incubation: The plates were incubated for 24 hours at 37°C.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent. 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition was calculated relative to the LPS-treated control group. The IC50 value was determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.

  • Cell Seeding and Treatment: RAW 264.7 cells were seeded and treated with the test compounds for 24 hours, following the same procedure as the anti-inflammatory assay.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

  • Incubation: The plates were incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader.

  • Calculation: Cell viability was expressed as a percentage relative to the untreated control cells. The CC50 value was determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The most potent analog, compound 21 , was found to exert its anti-inflammatory effect by inhibiting the expression of inducible nitric oxide synthase (iNOS), phosphorylated NF-κB p65, and β-catenin in LPS-stimulated macrophages[1]. The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

G cluster_0 LPS-Induced Inflammatory Signaling in Macrophages cluster_1 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) p_p65 p-p65 (active) NFkB->p_p65 Phosphorylation Nucleus Nucleus p_p65->Nucleus Translocates to beta_catenin β-catenin beta_catenin->Nucleus Translocates to iNOS iNOS Expression NO Nitric Oxide (NO) iNOS->NO Analog21 Analog 21 Analog21->p_p65 Inhibits Analog21->beta_catenin Inhibits Analog21->iNOS Inhibits p_p65_nuc p-p65 p_p65_nuc->iNOS beta_catenin_nuc β-catenin beta_catenin_nuc->iNOS

Caption: Proposed mechanism of action for Analog 21 in LPS-stimulated macrophages.

G cluster_0 Experimental Workflow cluster_1 Endpoints start Start seed_cells Seed RAW 264.7 Cells (96-well plate) start->seed_cells pretreat Pre-treat with Batatasin III Analogs seed_cells->pretreat lps_stim Stimulate with LPS (1 µg/mL) pretreat->lps_stim incubate_24h Incubate for 24h lps_stim->incubate_24h griess_assay Griess Assay (NO measurement) incubate_24h->griess_assay mtt_assay MTT Assay (Cytotoxicity) incubate_24h->mtt_assay analyze Data Analysis (IC50 / CC50) griess_assay->analyze mtt_assay->analyze end End analyze->end

Caption: Workflow for evaluating the anti-inflammatory activity of batatasin III analogs.

References

Benchmarking 3'-O-Methylbatatasin III: A Comparative Analysis Against Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of 3'-O-Methylbatatasin III's potential therapeutic efficacy against established agents in the fields of inflammation and oncology. Due to the limited availability of direct experimental data on this compound, this report leverages findings from studies on its close structural analog, batatasin III, to project its potential bioactivity. All quantitative data is presented in standardized tables for direct comparison, and detailed experimental protocols for the cited assays are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.

Anti-inflammatory Activity

Batatasin III, a compound structurally similar to this compound, has demonstrated notable anti-inflammatory properties. Studies on batatasin III analogs have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with an IC50 value of 12.95 μM for a synthesized analog.[1] This inhibitory effect is associated with the downregulation of inducible nitric oxide synthase (iNOS) and phosphorylated p65, a key component of the NF-κB signaling pathway.[1]

Comparative Analysis of Anti-inflammatory Potency
CompoundTarget/AssayCell LineIC50 (μM)Known Therapeutic Agent
Batatasin III Analog Nitric Oxide (NO) ProductionIn vitro12.95[1]No
Dexamethasone Pro-inflammatory Cytokine ExpressionPrimary Mouse MacrophagesDose-dependent inhibition[1]Yes
Ibuprofen Reactive Oxygen Species (ROS) ProductionHuman Blood Cells11.2 (μg/mL)Yes

Note: The data for the batatasin III analog provides a preliminary benchmark for the potential anti-inflammatory efficacy of this compound. Dexamethasone is a potent corticosteroid known to inhibit the expression of multiple pro-inflammatory mediators.[1] Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID).

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of batatasin III analogs are linked to the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including iNOS, TNF-α, and IL-6. The inhibition of p65 phosphorylation by a batatasin III analog suggests a direct or indirect modulation of this key inflammatory cascade.

NF_kB_Inhibition cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Batatasin_analog Batatasin III Analog Batatasin_analog->IKK Inhibits NFkB_n NF-κB NFkB_n->Gene Induces

Caption: Proposed mechanism of NF-κB inhibition by a batatasin III analog.

Anticancer Activity

While direct evidence for the anticancer activity of this compound is not yet available, the broader class of stilbenoids, to which it belongs, is known to possess anticancer properties. The anticancer mechanisms of stilbenoids are multifaceted and often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Comparative Analysis of Cytotoxicity
CompoundCell Line(s)IC50 (μM)Known Therapeutic Agent
This compound Lemna pausicostata (phytotoxicity)89.9 - 180No
Doxorubicin Various Human Cancer Cell Lines~0.02 - 20+Yes

Note: The provided IC50 for this compound is for phytotoxicity and should not be directly extrapolated to human cancer cell lines. Doxorubicin is a widely used chemotherapeutic agent with a broad range of efficacy depending on the cancer type.

Signaling Pathway: Induction of Apoptosis

A common mechanism of action for anticancer compounds is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of cell death.

Apoptosis_Induction Stilbenoid Stilbenoid (e.g., this compound) Mitochondria Mitochondria Stilbenoid->Mitochondria Induces Mitochondrial Permeability Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Generalized intrinsic pathway of apoptosis induced by stilbenoids.

Experimental Protocols

Nitric Oxide (NO) Assay (Griess Assay)

This assay quantifies nitrite (a stable product of NO) in cell culture supernatants.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in cell culture supernatants.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to develop a colored product.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at 450 nm. The cytokine concentration is determined from a standard curve.

Experimental Workflow Visualization

Experimental_Workflow cluster_inflammation Anti-inflammatory Assays cluster_cancer Anticancer Assays Cell_Culture_Inflam Culture RAW 264.7 Macrophages Treatment_Inflam Treat with Compound + LPS Stimulation Cell_Culture_Inflam->Treatment_Inflam Supernatant_Collection_Inflam Collect Supernatant Treatment_Inflam->Supernatant_Collection_Inflam Griess_Assay Griess Assay (NO) Supernatant_Collection_Inflam->Griess_Assay ELISA ELISA (TNF-α, IL-6) Supernatant_Collection_Inflam->ELISA Cell_Culture_Cancer Culture Cancer Cell Lines Treatment_Cancer Treat with Compound Cell_Culture_Cancer->Treatment_Cancer MTT_Assay MTT Assay (Cytotoxicity) Treatment_Cancer->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Treatment_Cancer->Apoptosis_Assay

Caption: General experimental workflow for in vitro evaluation.

References

Comparative Analysis of 3'-O-Methylbatatasin III: A Statistical and Mechanistic Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide offering a statistical and mechanistic analysis of 3'-O-Methylbatatasin III has been published, providing valuable insights for researchers, scientists, and drug development professionals. This guide objectively evaluates the performance of this compound against other stilbenoid alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

This compound, a naturally occurring phenanthrene derivative, has garnered interest for its potential therapeutic properties.[1][2] This guide delves into its anti-inflammatory and antioxidant activities, offering a comparative perspective with well-known stilbenoids such as resveratrol and piceatannol.

Quantitative Performance Analysis

To facilitate a clear comparison, the biological activities of this compound and its analogs are summarized in the following tables, alongside data for resveratrol and piceatannol.

Table 1: Anti-Inflammatory Activity

CompoundAssayModelKey Markers InhibitedIC50 Value
Batatasin III Analog Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 macrophagesNO12.95 μM
Batatasin III Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNO, TNF-α, IL-6Concentration-dependent reduction
Resveratrol Anti-inflammatoryVariousTNF-α, IL-1β, IL-6, COX-2, NF-κB, MAPKsVaries by study and model
Pterostilbene Anti-inflammatoryTHP-1 cellsIL-6, TNF-αMore effective than resveratrol

Table 2: Antioxidant Activity

CompoundAssayResult
Batatasin III DPPH Radical ScavengingIC50: 206.82 μg/mL
Piceatannol Peroxyl Radical ScavengingSuperior to Resveratrol
Resveratrol DPPH Radical ScavengingIC50: 13.19 ± 4.78 μg/mL
Resveratrol ABTS Radical ScavengingIC50: 2.81 ± 0.12 μg/mL

Table 3: In Vivo Anti-Inflammatory Efficacy

CompoundAnimal ModelDosageEffect
Batatasin III Formalin- and LPS-induced inflammatory pain in mice50 mg/kgComparable antinociception to 10 mg/kg indomethacin[3][4]

Table 4: Toxicological Data

CompoundStudy TypeModelObservations
Batatasin III CytotoxicityRAW 264.7 macrophagesNo cytotoxic effect up to 50 μM[5]
Batatasin III CNS SafetyMiceNo potential CNS side effects observed[3][4]

Signaling Pathway Analysis

NF-κB Signaling Pathway Inhibition

Evidence suggests that the anti-inflammatory effects of batatasin III and its analogs are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. The analog of batatasin III has been shown to reduce the expression of phosphorylated p65, a key subunit of the NF-κB complex. The canonical NF-κB pathway is a critical regulator of inflammation. Its activation by stimuli like lipopolysaccharide (LPS) leads to the phosphorylation and degradation of IκBα, allowing the p50/p65 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p50_p65 IκBα-p50-p65 IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 IkBa_p50_p65->p50_p65 IκBα Degradation p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation Batatasin This compound Batatasin->IKK Inhibits DNA DNA p50_p65_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

Inhibition of the NF-κB signaling pathway by this compound.

Potential Interaction with STAT3 Signaling Pathway

While direct evidence for the effect of this compound on the STAT3 signaling pathway is currently limited, it represents a plausible target for anti-inflammatory and anti-cancer activities. The STAT3 pathway is another key regulator of inflammation and cell survival. Cytokines and growth factors activate Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes. Further research is warranted to explore the potential inhibitory effects of this compound on this pathway.

STAT3_Pathway cluster_extracellular_s Extracellular cluster_membrane_s Cell Membrane cluster_cytoplasm_s Cytoplasm cluster_nucleus_s Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation Batatasin_s This compound (Hypothesized) Batatasin_s->JAK Inhibits? DNA_s DNA pSTAT3_dimer_nuc->DNA_s Binds Target_Genes Target Gene Transcription DNA_s->Target_Genes Induces

Hypothesized inhibition of the STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or control compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 μg/mL and incubating for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent assay. Absorbance is measured at 540 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is calculated from the dose-response curve.

Antioxidant Capacity Assay (ORAC)

  • Reagent Preparation: Prepare a fluorescein stock solution, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, and Trolox standards.

  • Assay Procedure: In a 96-well black microplate, add the sample or Trolox standard, followed by the fluorescein solution. The plate is incubated at 37°C. The reaction is initiated by adding the AAPH solution.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically using a microplate reader with appropriate excitation and emission wavelengths (typically 485 nm and 520 nm, respectively).

  • Data Analysis: The antioxidant capacity is determined by calculating the area under the curve (AUC) of the fluorescence decay. The results are expressed as Trolox equivalents (TE).

Experimental Workflow for In Vivo Anti-Inflammatory Studies

In_Vivo_Workflow start Animal Acclimatization grouping Random Grouping of Mice start->grouping treatment Administration of This compound or Vehicle grouping->treatment induction Induction of Inflammation (e.g., Formalin or LPS injection) treatment->induction observation Observation of Pain-like Behaviors induction->observation analysis Data Collection and Statistical Analysis observation->analysis end Conclusion on Efficacy analysis->end

Workflow for in vivo anti-inflammatory efficacy testing.

Conclusion

This comparative guide provides a foundational statistical and mechanistic overview of this compound. The available data suggests promising anti-inflammatory and antioxidant properties, potentially mediated through the NF-κB pathway. However, to establish its therapeutic potential fully, further research is crucial. Direct, quantitative comparisons with established stilbenoids like resveratrol and piceatannol, elucidation of its effects on other key signaling pathways such as STAT3, and comprehensive in vivo efficacy and toxicology studies are necessary next steps for the scientific community.

References

A Comparative Guide to the Efficacy and Safety of 3'-O-Methylbatatasin III and Alternative Stilbenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available peer-reviewed data on the efficacy and safety of 3'-O-Methylbatatasin III and its alternatives, primarily focusing on other well-studied stilbenoids. Due to the limited availability of direct research on this compound, data from studies on the closely related compound Batatasin III and its synthetic analogs are utilized as a proxy, with this distinction clearly noted. This guide aims to offer an objective overview supported by experimental data to inform further research and development.

Comparative Efficacy Data

The anti-inflammatory efficacy of this compound and its alternatives has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-Inflammatory Efficacy

CompoundAssayCell LineKey ParameterIC50 / Effective ConcentrationCitation(s)
Batatasin III Analog (21) Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesNO Inhibition12.95 µM[1]
Resveratrol NF-κB ActivationAdipocytesGene Expression (TNF-α, IL-1β, IL-6, COX-2)~2 µM[2]
IL-6 and PGE2 SecretionAdipocytesCytokine/Prostaglandin Inhibition~20 µM[2]
Pterostilbene PGE2 ProductionLPS-stimulated human peripheral blood mononuclear cells (PBMCs)PGE2 Inhibition1.0 ± 0.6 µM[3]
COX-2 InhibitionIn vitro enzyme assayEnzyme Inhibition85.44 ± 3.88 nM (for a derivative)
Indomethacin (Control) AntinociceptionIn vivo (mice)Pain Reduction10 mg/kg[3]

Note: Data for Batatasin III analog is used as a proxy for this compound.

Table 2: In Vivo Anti-Inflammatory Efficacy

CompoundModelSpeciesDosageEffectCitation(s)
Batatasin III Formalin- and LPS-induced inflammatory painMice50 mg/kgComparable antinociception to 10 mg/kg indomethacin[3]
Pterostilbene Cerebral Ischemia/Reperfusion InjuryRats25 mg/kgSignificant reduction of inflammatory cytokines and mediators (COX-2, iNOS, PGE2)

Note: Data for Batatasin III is used as a proxy for this compound.

Comparative Safety Data

Peer-reviewed studies dedicated to the safety and toxicology of this compound are scarce. However, a study on Batatasin III provides some preliminary safety insights.

Table 3: Safety Profile

CompoundAssaySpeciesDosageObservationsCitation(s)
Batatasin III Rotarod test & Behavioral ObservationMiceNot specifiedNo potential Central Nervous System (CNS) side effects observed.[3]

Note: Data for Batatasin III is used as a proxy for this compound. No specific LD50 or cytotoxicity data for this compound was found in the reviewed literature.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of the test compound (e.g., this compound, resveratrol, pterostilbene) for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control group (without the test compound) is also included.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the inflammatory mediator production, is calculated from the dose-response curve.

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay RAW 264.7 Culture RAW 264.7 Culture Pre-treatment with Compound Pre-treatment with Compound RAW 264.7 Culture->Pre-treatment with Compound LPS Stimulation LPS Stimulation Pre-treatment with Compound->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Supernatant Collection Supernatant Collection Incubation (24h)->Supernatant Collection Griess Assay (NO) Griess Assay (NO) Supernatant Collection->Griess Assay (NO) ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) Supernatant Collection->ELISA (TNF-α, IL-6) Data Analysis (IC50) Data Analysis (IC50) Griess Assay (NO)->Data Analysis (IC50) ELISA (TNF-α, IL-6)->Data Analysis (IC50)

In Vitro Anti-inflammatory Assay Workflow.
In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Methodology:

  • Animals: Male mice or rats are used for the experiment.

  • Compound Administration: Animals are divided into groups and administered the test compound (e.g., this compound) or a vehicle control, typically via oral or intraperitoneal injection, at a specific time before the induction of inflammation. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan (1% solution), is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathways

Stilbenoids, including the batatasin family, are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The NF-κB and PI3K/Akt pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production). Some stilbenoids, including analogs of Batatasin III, have been shown to inhibit the phosphorylation of p65, thereby suppressing NF-κB activation.

G cluster_1 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->ProInflammatoryGenes activates BatatasinAnalogs Batatasin III Analogs BatatasinAnalogs->NFkB inhibits p65 phosphorylation

Inhibition of NF-κB pathway by Batatasin III analogs.

References

Safety Operating Guide

Proper Disposal of 3'-O-Methylbatatasin III: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the primary disposal route for 3'-O-Methylbatatasin III is collection in a designated hazardous waste container for subsequent removal by a certified waste disposal contractor. This is in accordance with safety data sheet recommendations and general laboratory best practices. Given its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper containment and disposal are crucial to ensure personnel safety and environmental protection.[1]

This guide provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Essential Safety and Handling Information

Prior to handling or disposing of this compound, it is imperative to be familiar with its hazard profile.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.

  • Designated Waste Container: Dedicate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. The safety data sheet for this compound indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Step 2: Waste Collection

Collect all forms of this compound waste in the designated container. This includes:

  • Unused or Expired Solid Compound: Place directly into the designated solid waste container.

  • Solutions: Collect solutions containing this compound in a designated liquid waste container. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that have come into contact with this compound should be placed in the designated solid waste container.

Step 3: Container Management

Proper management of the hazardous waste container is essential for safety and compliance.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components in the waste mixture.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure it is stored separately from incompatible materials.[1]

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinsing: It is best practice to triple rinse the empty container with a suitable solvent in which this compound is soluble.

  • Rinsate Collection: The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste in the designated container.

  • Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste. However, you must follow your institution's specific guidelines for the disposal of empty chemical containers.

Step 5: Arranging for Waste Pickup

Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup for the full waste container. Do not attempt to transport hazardous waste off-site yourself.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Waste Management cluster_disposal Final Disposal Unused Solid Unused Solid Solid Waste Container Designated Solid Hazardous Waste Container Unused Solid->Solid Waste Container Solutions Solutions Liquid Waste Container Designated Liquid Hazardous Waste Container Solutions->Liquid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Secure Storage Secure Temporary Storage in Lab Solid Waste Container->Secure Storage Liquid Waste Container->Secure Storage Certified Disposal Certified Hazardous Waste Contractor Secure Storage->Certified Disposal

Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill of this compound, adhere to the following procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spilled material is dissolved in a flammable solvent, eliminate all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.

References

Personal protective equipment for handling 3'-O-Methylbatatasin Iii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, handling, and disposal information for 3'-O-Methylbatatasin III. Adherence to these protocols is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryEquipmentSpecification and Rationale
Eye and Face Protection Safety goggles with side-shieldsMust meet appropriate national standards (e.g., ANSI Z87.1 in the US). Protects against splashes of liquids or airborne powder.
Hand Protection Chemical-resistant glovesNitrile or other appropriate chemically resistant gloves should be worn. Inspect gloves for integrity before use and change them frequently, especially if contaminated[2].
Body Protection Laboratory coatA standard laboratory coat is required to prevent skin contact. For procedures with a higher risk of splashes, impervious clothing should be used[1][3].
Respiratory Protection Suitable respiratorUse in a well-ventilated area is crucial. If handling fine powders outside of a certified chemical fume hood or if aerosol formation is possible, a suitable respirator should be worn to prevent inhalation[1][3].
Foot Protection Closed-toe shoesRequired to protect feet from potential spills.

Safe Handling and Operational Workflow

Proper handling procedures are essential to prevent accidental exposure and contamination. The following workflow outlines the key steps for safely managing this compound from receipt to use.

G Workflow for Safe Handling of this compound cluster_receipt Receiving and Storage cluster_prep Preparation for Use cluster_exp Experimental Use cluster_disposal Waste Disposal Receipt 1. Receipt and Inspection - Visually inspect container for damage. - Wear appropriate PPE. Storage 2. Secure Storage - Store at -20°C (powder) or -80°C (in solvent). - Keep container tightly sealed in a well-ventilated area. Receipt->Storage Prep_Area 3. Prepare Workspace - Work in a chemical fume hood or well-ventilated area. - Ensure safety shower and eye wash station are accessible. Storage->Prep_Area Transport securely Weighing 4. Weighing and Dilution - Handle powder carefully to avoid dust formation. - Use appropriate solvents for dilution. Prep_Area->Weighing Experiment 5. Experimental Procedure - Follow established protocols. - Maintain PPE throughout the experiment. Weighing->Experiment Proceed to experiment Waste_Collection 6. Waste Segregation - Collect all contaminated materials (e.g., gloves, pipette tips) in a designated hazardous waste container. Experiment->Waste_Collection Post-experiment cleanup Disposal 7. Final Disposal - Dispose of waste through an approved waste disposal plant. - Avoid release to the environment. Waste_Collection->Disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

a. First Aid Measures

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth[1]. Do NOT induce vomiting[3].

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1][3].

  • Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician[1][3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation[3].

b. Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation[3]. Use full personal protective equipment[1][3]. Prevent the spill from entering drains or water courses[1][3].

  • For solid spills: Carefully sweep up the material, avoiding dust formation, and place it in a sealed container for disposal.

  • For solutions: Absorb the spill with an inert, non-combustible material such as diatomite or universal binders. Decontaminate the spill surface with alcohol and dispose of all contaminated materials as hazardous waste[1][3].

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Container and Unused Material: Dispose of the contents and container to an approved waste disposal plant[1].

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the compound should be collected in a designated, sealed hazardous waste container.

It is imperative to prevent the release of this compound into the environment due to its high aquatic toxicity[1]. All disposal must comply with local, state, and federal regulations.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.